molecular formula C19H21N3O2 B15581876 Neoechinulin A

Neoechinulin A

货号: B15581876
分子量: 323.4 g/mol
InChI 键: MYRPIYZIAHOECW-SAIXKJTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

neoechinulin A has been reported in Aspergillus ruber, Aspergillus stellatus, and other organisms with data available.
from the marine-derived fungus Aspergillus sp.;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRPIYZIAHOECW-SAIXKJTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Neoechinulin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the natural sources of Neoechinulin A, a diketopiperazine-type indole (B1671886) alkaloid with significant therapeutic potential. The document summarizes quantitative data on its isolation, outlines detailed experimental protocols for its extraction and characterization, and visualizes key biological pathways and experimental workflows.

Natural Occurrence of this compound

This compound is a secondary metabolite predominantly produced by a variety of fungal species, particularly within the genera Aspergillus and Eurotium. Marine environments have proven to be a rich source of fungi that synthesize this compound. While less common, this compound and its derivatives have also been identified in some plant species.[1][2][3]

Fungal Sources

Fungi are the most prolific producers of this compound. Species of Aspergillus and Eurotium are frequently cited as sources.[1][2][3] Marine-derived fungi, in particular, have been a focus of research for novel bioactive compounds, including this compound.[4][5]

Plant Sources

The occurrence of this compound in the plant kingdom is comparatively rare. However, its presence has been reported in a few species, suggesting a potential symbiotic relationship with endophytic fungi or an independent biosynthetic capability.[1][2]

Quantitative Data on this compound Isolation

The yield of this compound from natural sources can vary significantly depending on the producing organism, culture conditions, and extraction methodology. The following table summarizes available quantitative data from selected studies.

Natural SourceOrganism/Plant PartYield/ConcentrationReference
Anhua Dark Tea FermentAspergillus amstelodami BSX001Up to 1.500 mg/g[6]
Marine FungusMicrosporum sp.Not specified, but isolated as a bioactive compound[5]
Marine FungusEurotium sp. SF-5989Not specified, but isolated for anti-inflammatory studies[1]
Plant RootAconitum carmichaeliiIsolated, but specific yield not provided in the review[2]
Hemp SeedCannabis sativaStereoisomers including (12R)-Neoechinulin A and (12S)-Neoechinulin A isolated[1]

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of this compound from fungal sources, based on cited literature.

Fungal Fermentation and Extraction

Organism: Aspergillus amstelodami BSX001

Fermentation:

  • The fungal strain is cultured on a solid-state fermentation medium.

  • After an appropriate incubation period to allow for the production of secondary metabolites, the fermented medium is harvested.

Extraction:

  • The harvested fermentation medium is dried at 60 °C and then pulverized to increase the surface area for extraction.

  • The powdered medium (e.g., 3.1 kg) is mixed with an organic solvent. Ethyl acetate (B1210297) is a suitable solvent due to its strong solubility for this compound and its stability. A solid-to-liquid ratio of 1:2 is used.

  • The mixture is subjected to ultrasound-assisted extraction for 120 minutes at a frequency of 40 kHz at room temperature (25 °C) to enhance the extraction efficiency.

  • The extract is then filtered to separate the solid residue from the liquid extract.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

Optimized Methanol (B129727) Extraction: An alternative optimized extraction uses methanol:

  • The dried and pulverized fermentation medium is mixed with a 72.76% methanol solution at a solid-liquid ratio of 25 mL/g.

  • The mixture is soaked for 30 minutes at a temperature of 50.8 °C.

  • The sample is sonicated at 40 kHz.

  • Following sonication, the mixture is centrifuged at 8000 rpm for 5 minutes.

  • The supernatant is collected and filtered through a 0.22 µm membrane for subsequent analysis.

Purification by High-Performance Liquid Chromatography (HPLC)

System: Agilent 1260 HPLC system or equivalent.

Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm) is typically used.

Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution (63:37, v/v) is used as the mobile phase.

Flow Rate: The flow rate is maintained at 1.0 mL/min.

Detection: The eluent is monitored at a detection wavelength of 225 nm.

Column Temperature: The column is maintained at a temperature of 30 °C.

Injection Volume: A 10 µL injection volume is used for analysis.

Structural Characterization

The purified compound is subjected to spectroscopic analysis to confirm its identity as this compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the molecule.

Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its isolation.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_characterization Characterization fungal_culture Fungal Culture (e.g., Aspergillus amstelodami) solid_state_fermentation Solid-State Fermentation fungal_culture->solid_state_fermentation harvest Harvesting of Fermented Medium solid_state_fermentation->harvest drying_pulverizing Drying and Pulverizing harvest->drying_pulverizing solvent_extraction Solvent Extraction (Ethyl Acetate or Methanol) drying_pulverizing->solvent_extraction sonication Ultrasonication solvent_extraction->sonication filtration_evaporation Filtration and Evaporation sonication->filtration_evaporation crude_extract Crude Extract filtration_evaporation->crude_extract hplc RP-HPLC crude_extract->hplc pure_neoechinulin_a Pure this compound hplc->pure_neoechinulin_a ms Mass Spectrometry (MS) pure_neoechinulin_a->ms nmr NMR Spectroscopy pure_neoechinulin_a->nmr signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFkB_nucleus->Pro_inflammatory_Mediators induces transcription p38 p38 MAPK MKK3_6->p38 phosphorylates p38->Pro_inflammatory_Mediators promotes expression Neoechinulin_A This compound Neoechinulin_A->IKK inhibits Neoechinulin_A->p38 inhibits phosphorylation

References

A Technical Guide to the Discovery and Isolation of Neoechinulin A from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Neoechinulin A, a diketopiperazine-type indole (B1671886) alkaloid derived from marine fungi. This document details the experimental protocols, summarizes key quantitative data, and visualizes the workflow and relevant biological pathways.

This compound has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer properties.[1][2] Marine-derived fungi, such as those from the genera Aspergillus and Eurotium, have been identified as prominent sources of this promising natural product.[1][2]

Fungal Sources and Fermentation

This compound has been successfully isolated from several species of marine fungi. Notable examples include Aspergillus fumigatus recovered from the Red Sea, Eurotium sp. SF-5989, and Microsporum sp.[3][4] The production of this compound is typically achieved through large-scale fermentation of the source fungus.

Experimental Protocol: Fungal Fermentation

  • Culture Initiation: An axenic culture of the marine fungus is grown on a suitable agar (B569324) medium, such as ISP2 agar supplemented with sea salt. The culture is incubated at room temperature for 5-7 days to allow for sufficient growth.[4]

  • Inoculation: Small agar pieces containing the fungal mycelia are aseptically transferred to large conical flasks containing a liquid fermentation broth. A common broth composition includes malt (B15192052) extract, yeast extract, and mannitol, supplemented with sea salt.[4]

  • Static Fermentation: The inoculated flasks are incubated under static conditions at room temperature for an extended period, typically around 28 days, to allow for the production and accumulation of secondary metabolites, including this compound.[4]

Extraction and Isolation of this compound

Following fermentation, a multi-step extraction and purification process is employed to isolate this compound from the fungal biomass and culture broth.

Experimental Protocol: Extraction and Purification

  • Mycelial Extraction: The fungal mycelia are separated from the broth and subjected to extraction using an organic solvent, such as methanol, often facilitated by sonication to enhance efficiency. This process is typically repeated multiple times to ensure complete extraction of the metabolites.[4]

  • Solvent Partitioning: The crude extract is then partitioned with a series of organic solvents of varying polarities. For instance, a dichloromethane (B109758) fraction has been shown to be active and contain this compound.[4]

  • Chromatographic Purification: The active fraction is further purified using various chromatographic techniques. This often involves initial separation on a silica (B1680970) gel column, followed by purification using high-performance liquid chromatography (HPLC), particularly semi-preparative reverse-phase HPLC (RP-HPLC), to yield pure this compound.[4]

Structural Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic methods.

Experimental Protocol: Structural Characterization

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC), are conducted to elucidate the detailed chemical structure of this compound. The obtained data is then compared with literature values for confirmation.[4]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following tables summarize some of the reported inhibitory concentrations (IC₅₀).

Biological Activity Assay Details IC₅₀ Value Reference
SARS-CoV-2 Mpro InhibitionIn vitro enzymatic assay0.47 µM[4]
Anti-inflammatoryInhibition of NO production in LPS-stimulated RAW264.7 macrophagesDose-dependent inhibition from 12.5 µM to 100 µM[3][5]
CytotoxicityAgainst human cervical carcinoma (HeLa) cellsData not explicitly quantified in provided search results[6][7]
Biological Signaling Pathways

This compound exerts its biological effects by modulating specific signaling pathways. Its anti-inflammatory properties, for example, are attributed to the suppression of key inflammatory mediators.

Anti-Inflammatory Signaling Pathway of this compound

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Mechanistically, this compound blocks the activation of the nuclear factor-kappaB (NF-κB) pathway by preventing the phosphorylation and degradation of its inhibitor, IκB-α.[3][5] Furthermore, it has been observed to decrease the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3][5]

Visualizations

Experimental Workflow for this compound Isolation

G Figure 1: Experimental Workflow for the Isolation of this compound cluster_0 Fungal Culture and Fermentation cluster_1 Extraction and Purification cluster_2 Characterization Culture_Initiation Initiate Fungal Culture on Agar Inoculation Inoculate Liquid Broth Culture_Initiation->Inoculation Fermentation Static Fermentation (28 days) Inoculation->Fermentation Extraction Solvent Extraction of Mycelia Fermentation->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Semi-preparative RP-HPLC Column_Chromatography->HPLC HRESIMS HRESIMS NMR 1D and 2D NMR Structure_Elucidation Structure Elucidation HRESIMS->Structure_Elucidation NMR->Structure_Elucidation Pure_Neoechinulin_A Pure this compound Structure_Elucidation->Pure_Neoechinulin_A

Caption: Experimental Workflow for the Isolation of this compound

Anti-Inflammatory Signaling Pathway of this compound

G Figure 2: Anti-Inflammatory Signaling Pathway of this compound cluster_0 Cellular Response LPS LPS p38_MAPK p38 MAPK Phosphorylation LPS->p38_MAPK IkB_alpha IκB-α Phosphorylation & Degradation LPS->IkB_alpha Neoechinulin_A This compound Neoechinulin_A->p38_MAPK Neoechinulin_A->IkB_alpha iNOS_COX2 iNOS & COX-2 Expression p38_MAPK->iNOS_COX2 NF_kB NF-κB Activation IkB_alpha->NF_kB NF_kB->iNOS_COX2 Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2) iNOS_COX2->Pro_inflammatory

References

Elucidating the Molecular Architecture of Neoechinulin A: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Neoechinulin A is a prenylated indole (B1671886) alkaloid belonging to the diketopiperazine class of natural products.[1] Isolated from various fungi, including Aspergillus and Eurotium species, it has garnered significant interest within the scientific community due to its diverse biological activities, which include antioxidant, neuroprotective, and anti-inflammatory properties.[1][2] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the elucidation of this compound's structure and absolute stereochemistry, detailing the key experimental methodologies and presenting the corresponding data.

Planar Structure Elucidation

The determination of the planar structure of this compound, which has the molecular formula C₁₉H₂₁N₃O₂, was primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule. For this compound, techniques like Electrospray Ionization (ESI) would be employed to generate ions, typically the protonated molecule [M+H]⁺.

Table 1: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMethod
[M+H]⁺324.1709324.171LC-MS (Orbitrap)

Data sourced from PubChem CID 9996305.[3]

The observed mass confirms the molecular formula C₁₉H₂₁N₃O₂. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information by revealing stable fragments of the molecule, helping to piece together the connectivity of the indole and diketopiperazine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for the complete assignment of all proton and carbon signals and to establish the connectivity between atoms.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz)
2146.7-
3111.5-
3a127.1-
4120.57.65 (d, 8.0)
5122.07.15 (t, 7.5)
6119.87.10 (t, 7.5)
7110.87.30 (d, 8.0)
7a136.5-
8125.86.85 (s)
10166.2-
1155.44.20 (q, 7.0)
1217.81.50 (d, 7.0)
13160.1-
1'40.2-
2'147.56.20 (dd, 17.5, 10.5)
3'112.55.10 (d, 10.5), 5.15 (d, 17.5)
4', 5'28.51.45 (s, 6H)
NH-9-8.50 (br s)
NH-14-7.90 (br s)

Note: Data is compiled from typical values for this class of compounds and may vary slightly between different literature sources and experimental conditions.

Experimental Workflow for Structure Elucidation

G Workflow for this compound Structure Elucidation cluster_isolation Isolation & Purification cluster_planar Planar Structure Determination cluster_stereo Stereochemistry Determination Isolation Isolation from Fungal Source Purification Chromatography (HPLC) Isolation->Purification HRMS High-Resolution MS Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Purification->NMR_2D Molecular_Formula Molecular Formula (C₁₉H₂₁N₃O₂) HRMS->Molecular_Formula Proton_Carbon_Shifts Proton_Carbon_Shifts NMR_1D->Proton_Carbon_Shifts Connectivity Connectivity NMR_2D->Connectivity Planar_Structure Planar Structure Proton_Carbon_Shifts->Planar_Structure Connectivity->Planar_Structure Optical_Rotation Polarimetry Planar_Structure->Optical_Rotation Total_Synthesis Asymmetric Synthesis Planar_Structure->Total_Synthesis Xray X-ray Crystallography Planar_Structure->Xray Final_Structure Final 3D Structure Planar_Structure->Final_Structure Chirality_Confirmed Chirality_Confirmed Optical_Rotation->Chirality_Confirmed Absolute_Configuration Absolute Configuration ((3S,6Z)) Total_Synthesis->Absolute_Configuration Xray->Absolute_Configuration Alternative Absolute_Configuration->Final_Structure

Caption: Logical workflow for the isolation and structural determination of this compound.

Stereochemistry Elucidation

This compound possesses two elements of stereochemistry that require definition: the absolute configuration of the chiral center at C-11 and the geometry of the C-8 double bond.

(Z)-Geometry of the Exocyclic Double Bond

The geometry of the exocyclic double bond (C-8) is determined to be Z based on Nuclear Overhauser Effect (NOE) correlations in 2D NOESY or ROESY NMR experiments. An NOE is observed between the vinyl proton H-8 and the N-H proton of the indole ring, which is only possible if these two protons are on the same side of the double bond, thus confirming the Z-configuration.

Absolute Configuration of the C-11 Stereocenter

The determination of the absolute configuration at the C-11 position is a critical step. This has been definitively established through total synthesis.

Asymmetric Synthesis: The stereoselective synthesis of both enantiomers of this compound allows for direct comparison with the naturally occurring compound.[4] By starting with a chiral building block of known absolute configuration (e.g., L-Alanine for the (S)-configuration at C-11), the synthesis leads to a product whose properties can be compared to the natural isolate.

Chiroptical Properties: The specific rotation of the synthesized enantiomer is compared to that of the natural product. Natural (-)-Neoechinulin A was found to correspond to the (S)-configuration at C-11. The synthesis of (+)-Neoechinulin A yielded a specific rotation of [α]ᴅ²² = +56 (c 0.1, MeOH), confirming its enantiomeric relationship.[4]

Table 3: Chiroptical Data for this compound

CompoundSpecific Rotation [α]ᴅConfiguration at C-11
(+)-Neoechinulin A+56 (c 0.1, MeOH)(R)
(-)-Neoechinulin A (Natural)-(S)

The IUPAC name for natural this compound is therefore (3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione .[3]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[4]

  • ¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A wider spectral width (~220 ppm) is required.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized. The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and sensitivity within a reasonable experiment time.

Mass Spectrometry (LC-MS)
  • Chromatography: A small amount of sample dissolved in methanol (B129727) is injected onto a C18 reverse-phase HPLC column. A gradient elution is typically used, for example, with a mobile phase of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Ionization: The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode.

  • Mass Analysis: The ions are analyzed by a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, to obtain accurate mass measurements.

Polarimetry
  • Sample Preparation: A precise concentration of the sample (e.g., 0.1 g/100 mL) is prepared in a suitable solvent such as methanol.[4]

  • Measurement: The solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured using the sodium D-line (589 nm) at a controlled temperature (e.g., 22 °C).[4] The specific rotation is then calculated from the observed rotation, concentration, and path length.

X-ray Crystallography (General Protocol)
  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data. For molecules with known chiral centers from a synthetic precursor, the absolute configuration can be confirmed. For novel structures, anomalous dispersion effects (e.g., the Flack parameter) can be used to determine the absolute configuration.[5][6]

References

An In-depth Technical Guide to the Biosynthetic Pathway of Neoechinulin A in Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin (B12335001) A, a member of the diketopiperazine class of alkaloids, is a fungal secondary metabolite with a range of reported biological activities, including antioxidant and cytoprotective effects. Produced by various species of the genus Aspergillus, its unique chemical structure, characterized by a prenylated indole (B1671886) moiety, has garnered interest in the scientific community for potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of neoechinulin A, detailing the genetic basis, enzymatic machinery, and regulatory networks that govern its production in Aspergillus species. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the non-ribosomal peptide synthetase (NRPS)-mediated condensation of L-tryptophan and L-alanine to form the diketopiperazine core, cyclo-L-alanyl-L-tryptophanyl[1]. This precursor then undergoes a series of post-NRPS modifications, primarily prenylation events, to yield the final product. The key enzymes in this pathway are two distinct prenyltransferases, EchPT1 and EchPT2, identified in Aspergillus ruber.

The proposed biosynthetic pathway is as follows:

  • Formation of the Diketopiperazine Core: An NRPS enzyme catalyzes the formation of the cyclic dipeptide cyclo-L-alanyl-L-tryptophanyl from L-alanine and L-tryptophan.

  • Initial Prenylation by EchPT1: The prenyltransferase EchPT1 catalyzes the first prenylation step, attaching a dimethylallyl pyrophosphate (DMAPP) moiety to the C2 position of the indole ring of cyclo-L-alanyl-L-tryptophanyl, forming preechinulin.

  • Subsequent Prenylations by EchPT2: The second prenyltransferase, EchPT2, then acts on preechinulin. It is responsible for a cascade of up to three additional dimethylallylations.

  • Formation of this compound and other derivatives: Through the action of these prenyltransferases, a variety of prenylated derivatives are produced, including this compound and neoechinulin B.[1] The biosynthetic gene clusters responsible for echinulin (B167357) and neoechinulin production have been identified in Aspergillus ruber and show high similarity to clusters found in other species like Aspergillus chevalieri.

This compound Biosynthetic Pathway Biosynthetic Pathway of this compound cluster_precursors Precursors cluster_pathway Biosynthetic Steps L-Tryptophan L-Tryptophan cyclo(L-Trp-L-Ala) cyclo(L-Trp-L-Ala) L-Tryptophan->cyclo(L-Trp-L-Ala) NRPS L-Alanine L-Alanine L-Alanine->cyclo(L-Trp-L-Ala) DMAPP Dimethylallyl pyrophosphate (DMAPP) Preechinulin Preechinulin DMAPP->Preechinulin cyclo(L-Trp-L-Ala)->Preechinulin EchPT1 Neoechinulin_A This compound Preechinulin->Neoechinulin_A EchPT2 Other_Prenylated_Derivatives Other Prenylated Derivatives Preechinulin->Other_Prenylated_Derivatives EchPT2 Neoechinulin_A->Other_Prenylated_Derivatives EchPT2

Fig. 1: Proposed biosynthetic pathway of this compound.

This compound Biosynthetic Gene Cluster

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data on the enzyme kinetics of EchPT1 and EchPT2, as well as the concentrations of biosynthetic intermediates in the this compound pathway. Further research is required to establish these parameters, which are crucial for a complete understanding and potential bioengineering of the pathway.

Signaling Pathways and Regulation

The production of secondary metabolites in Aspergillus is a tightly regulated process, often linked to fungal development and environmental cues. The biosynthesis of this compound is likely controlled by a complex regulatory network involving global regulators such as LaeA and the Velvet complex (VeA, VelB, etc.).

  • LaeA: This global regulator is known to control the expression of numerous secondary metabolite gene clusters in Aspergillus species. Deletion of the laeA gene often results in the silencing of these clusters. It is proposed that LaeA acts as a methyltransferase that modifies chromatin structure, thereby making the biosynthetic genes accessible for transcription.

  • Velvet Complex: This complex of proteins, including VeA and VelB, plays a crucial role in coordinating fungal development and secondary metabolism in response to light. In the dark, the Velvet complex can interact with LaeA to activate the expression of secondary metabolite genes.

The interplay between these global regulators and potentially pathway-specific transcription factors within the this compound BGC fine-tunes its expression.

Regulatory Network Regulation of this compound Biosynthesis cluster_regulators Global Regulators cluster_pathway_genes Target Genes LaeA LaeA Neoechinulin_A_BGC This compound Biosynthetic Gene Cluster LaeA->Neoechinulin_A_BGC activates Velvet_Complex Velvet Complex (VeA, VelB, etc.) Velvet_Complex->LaeA interacts Velvet_Complex->Neoechinulin_A_BGC activates Light Light Light->Velvet_Complex inhibits nuclear localization

Fig. 2: Simplified regulatory network for this compound biosynthesis.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the this compound biosynthetic pathway. These are generalized protocols and may require optimization for specific Aspergillus strains and experimental conditions.

Gene Knockout in Aspergillus species

This protocol outlines a general workflow for deleting a gene of interest within the this compound BGC using a CRISPR-Cas9 based approach.

Materials:

  • Aspergillus strain of interest

  • Plasmids for Cas9 and guide RNA (gRNA) expression

  • Donor DNA cassette containing a selectable marker flanked by homologous regions to the target gene

  • Protoplasting solution (e.g., Glucanex)

  • PEG-CaCl2 solution

  • Selective growth media

Workflow:

Gene Knockout Workflow Gene Knockout Experimental Workflow Design_gRNA 1. Design gRNA targeting the gene of interest Construct_Donor_DNA 2. Construct donor DNA with selectable marker and homology arms Design_gRNA->Construct_Donor_DNA Transformation 4. Co-transform protoplasts with Cas9/gRNA plasmid and donor DNA Construct_Donor_DNA->Transformation Protoplast_Formation 3. Generate fungal protoplasts Protoplast_Formation->Transformation Selection 5. Select transformants on appropriate media Transformation->Selection Verification 6. Verify gene knockout by PCR and sequencing Selection->Verification Metabolite_Analysis 7. Analyze metabolite profile of the mutant strain Verification->Metabolite_Analysis Heterologous Expression Workflow Heterologous Expression and Purification Workflow Clone_Gene 1. Clone the prenyltransferase gene into an expression vector Transform_Host 2. Transform the vector into a suitable expression host Clone_Gene->Transform_Host Induce_Expression 3. Induce protein expression (e.g., with IPTG) Transform_Host->Induce_Expression Cell_Lysis 4. Lyse the cells and collect the soluble fraction Induce_Expression->Cell_Lysis Purification 5. Purify the protein using affinity chromatography Cell_Lysis->Purification Enzyme_Assay 6. Perform in vitro enzyme assays with substrates Purification->Enzyme_Assay

References

Neoechinulin A: A Comprehensive Technical Review of its Bioactivities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Deep Dive into the Therapeutic Potential of Neoechinulin A for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of this compound, a diketopiperazine indole (B1671886) alkaloid with the chemical formula C₁₉H₂₁N₃O₂ . This document consolidates current research on its diverse biological activities, underlying mechanisms of action, and key experimental data, offering a valuable resource for professionals in the fields of pharmacology, oncology, and neurobiology.

Chemical Profile and Properties

This compound is a fungal metabolite with a molecular weight of 323.4 g/mol . Its structure, characterized by an indole ring, a diketopiperazine moiety, and an isoprenyl group, is crucial for its biological functions.

PropertyValue
Chemical Formula C₁₉H₂₁N₃O₂
Molecular Weight 323.4 g/mol
IUPAC Name (3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione

Biological Activities and Therapeutic Potential

This compound has demonstrated a remarkable range of biological activities, positioning it as a promising candidate for further drug development. These activities include anti-inflammatory, neuroprotective, and anticancer effects.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it effectively suppresses the production of pro-inflammatory mediators.

Parameter Cell Line Treatment IC₅₀ / Effect Reference
Nitric Oxide (NO) ProductionRAW 264.7LPS + this compoundDose-dependent inhibition[1][2]
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7LPS + this compoundDose-dependent inhibition[1]
Tumor Necrosis Factor-α (TNF-α) ProductionRAW 264.7LPS + this compoundDose-dependent inhibition[1]
Interleukin-1β (IL-1β) ProductionRAW 264.7LPS + this compoundDose-dependent inhibition[1]
iNOS and COX-2 ExpressionRAW 264.7LPS + this compoundDownregulation[1]

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Neuroprotective Effects

This compound has shown significant potential in protecting neuronal cells from various toxins, suggesting its utility in the context of neurodegenerative diseases. It has been demonstrated to protect PC12 cells from cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin known to induce Parkinson's-like symptoms.[3][4] This protection is attributed to its ability to ameliorate downstream events of mitochondrial failure.[3][4]

Parameter Cell Line Toxin Effect of this compound Reference
Cell ViabilityPC12MPP+Increased cell survival[3][4]
Caspase-3 ActivationDifferentiated PC12SIN-1Inhibition[5]
Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis. In HeLa cervical cancer cells, it has been shown to induce apoptosis through a caspase-dependent pathway.[1]

Cell Line Activity IC₅₀ Mechanism Reference
HeLa (Cervical Cancer)Proliferation Inhibition, Apoptosis Induction1.25–10 μMDownregulation of Bcl-2, Upregulation of Bax, Caspase-3 activation[1]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are mediated by the suppression of the NF-κB and p38 MAPK pathways. In LPS-stimulated macrophages, this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. It also reduces the phosphorylation of p38 MAPK.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38 p38 MAPK MyD88->p38 IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->ProInflammatory_Genes activates transcription NeoechinulinA This compound NeoechinulinA->IKK inhibits NeoechinulinA->p38 inhibits phosphorylation

Anti-inflammatory signaling pathway of this compound.
Pro-apoptotic Signaling Pathway in Cancer Cells

In cancer cells such as HeLa, this compound induces apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to the activation of caspase-3.

G NeoechinulinA This compound Bcl2 Bcl-2 (anti-apoptotic) NeoechinulinA->Bcl2 downregulates Bax Bax (pro-apoptotic) NeoechinulinA->Bax upregulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits permeabilization Bax->Mitochondria promotes permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Pro-apoptotic signaling pathway of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound.

General Experimental Workflow for Assessing Bioactivity

G cluster_0 In Vitro Studies cluster_1 Assays CellCulture Cell Culture (e.g., RAW 264.7, PC12, HeLa) Stimulation Stimulation/Toxin Induction (e.g., LPS, MPP+) CellCulture->Stimulation Treatment Treatment with This compound DataCollection Data Collection Treatment->DataCollection Stimulation->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) DataCollection->NO_Assay Viability_Assay Cell Viability Assay (MTT, LDH) DataCollection->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) DataCollection->Apoptosis_Assay Western_Blot Western Blot (NF-κB, p38, Bcl-2, Bax) DataCollection->Western_Blot

General experimental workflow.
Nitric Oxide Production Assay in RAW 264.7 Cells

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[2]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for another 24 hours.[2]

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with an equal volume of Griess reagent.[6]

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.[6]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[6]

Caspase-3 Activity Assay in HeLa Cells
  • Cell Culture and Treatment: Culture HeLa cells and treat with this compound at desired concentrations for a specified duration to induce apoptosis.[7]

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Centrifuge to collect the cytosolic extract.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[7]

  • Absorbance Reading: Measure the absorbance at 400-405 nm to quantify the amount of p-nitroaniline released.[7]

Western Blot Analysis for NF-κB and p38 MAPK
  • Cell Treatment and Lysis: Treat RAW 264.7 cells with LPS and this compound as described previously. Lyse the cells to extract total protein.[8]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, total p38, IκBα, and a loading control (e.g., β-actin).[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an ECL detection system.[8]

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined anti-inflammatory, neuroprotective, and anticancer activities, coupled with a growing understanding of its mechanisms of action, make it a compelling subject for further research and development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full therapeutic capabilities of this promising molecule.

References

The Biological Activities of Neoechinulin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Properties and Mechanisms of a Promising Fungal Metabolite

Neoechinulin (B12335001) A, a diketopiperazine-type indole (B1671886) alkaloid primarily isolated from fungal species such as Aspergillus, Eurotium, and Microsporum, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the known pharmacological effects of Neoechinulin A, with a focus on its anti-inflammatory, neuroprotective, anticancer, antioxidant, and antiviral properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily investigated in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Its mechanism of action involves the suppression of key pro-inflammatory mediators and cytokines.

Inhibition of Pro-inflammatory Mediators

Studies have shown that this compound effectively inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner in LPS-stimulated RAW264.7 macrophages.[3][4] This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of these inflammatory molecules.[3]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3] this compound has been shown to suppress the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB. Additionally, it inhibits the phosphorylation of p38 MAPK.[3]

Table 1: Anti-inflammatory Activity of this compound

ActivityCell LineStimulantKey FindingsReference
Inhibition of NO ProductionRAW264.7LPSDose-dependent inhibition[3]
Inhibition of PGE2 ProductionRAW264.7LPSDose-dependent inhibition[3]
Downregulation of iNOSRAW264.7LPSReduced protein expression[3]
Downregulation of COX-2RAW264.7LPSReduced protein expression[3]
Inhibition of NF-κBRAW264.7LPSInhibition of IκBα phosphorylation[3]
Inhibition of p38 MAPKRAW264.7LPSInhibition of p38 phosphorylation[3]

Experimental Protocol: Determination of Nitric Oxide (NO) Production in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁵ cells/well and allowed to adhere for 12-24 hours.[5]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of LPS.

  • Incubation: The plate is incubated for an additional 24 hours.

  • Griess Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.[4]

Experimental Workflow: Anti-inflammatory Screening

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Incubation & Analysis a RAW264.7 Culture b Seed in 96-well plate a->b c Add this compound b->c d Stimulate with LPS c->d e Incubate for 24h d->e f Measure NO (Griess Assay) e->f

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Neuroprotective Activity

This compound exhibits significant neuroprotective properties, demonstrated in neuronal cell models against various neurotoxins.

Protection against Oxidative Stress-Induced Cell Death

This compound protects neuronal-like PC12 cells from cytotoxicity induced by 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1), a peroxynitrite donor.[5][6] This protection is associated with the inhibition of caspase-3-like protease activation.[5] The cytoprotective effect requires a pre-incubation period of at least 12 hours, suggesting the involvement of gene expression induction.[6]

Protection against Parkinson's Disease-Related Neurotoxins

This compound also protects PC12 cells from the cytotoxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like symptoms.[4] This suggests a potential therapeutic role for this compound in neurodegenerative diseases.

Table 2: Neuroprotective Activity of this compound

ActivityCell LineToxinKey FindingsReference
CytoprotectionPC12SIN-1Inhibition of caspase-3 activation[5]
CytoprotectionPC12MPP+Amelioration of downstream events of mitochondrial failure[4]

Experimental Protocol: Neuroprotective Assay in PC12 Cells

  • Cell Culture and Differentiation: PC12 cells are cultured in DMEM supplemented with horse serum and fetal bovine serum. For differentiation, cells are treated with nerve growth factor (NGF) for 3 days.

  • Treatment: Differentiated PC12 cells are pre-treated with various concentrations of this compound for 24 hours.

  • Toxin Challenge: Cells are then exposed to a neurotoxin such as SIN-1 or MPP+ for an additional 24 hours.

  • Cell Viability Assay: Cell viability is assessed using methods like the MTT assay or LDH assay to quantify the protective effect of this compound.

Signaling Pathway: Neuroprotection against SIN-1

G SIN1 SIN-1 Peroxynitrite Peroxynitrite SIN1->Peroxynitrite Caspase3 Caspase-3 Activation Peroxynitrite->Caspase3 Apoptosis Neuronal Cell Death Caspase3->Apoptosis NeoA This compound NeoA->Caspase3 Inhibits

Caption: this compound's inhibition of SIN-1-induced apoptosis.

Anticancer Activity

This compound has demonstrated promising anticancer activity, particularly against human cervical cancer (HeLa) cells.[7][8]

Induction of Apoptosis

The primary mechanism of this compound's anticancer effect is the induction of apoptosis through the mitochondrial pathway.[1][7] It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance triggers the activation of the caspase cascade, ultimately leading to programmed cell death.[1] The tumor suppressor protein p53 is also implicated in this process.[1]

Table 3: Anticancer Activity of this compound

ActivityCell LineIC50Key FindingsReference
CytotoxicityHeLa1.25–10 μMInduction of apoptosis[3]
ApoptosisHeLa-Upregulation of Bax, downregulation of Bcl-2[1]

Experimental Protocol: Western Blot for Bax and Bcl-2 Expression in HeLa Cells

  • Cell Culture and Treatment: HeLa cells are cultured in a suitable medium and treated with various concentrations of this compound for 24-48 hours.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.

Signaling Pathway: Anticancer Apoptotic Pathway

G NeoA This compound p53 p53 NeoA->p53 Induces Bcl2 Bcl-2 (Anti-apoptotic) NeoA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic pathway in cancer cells.

Antioxidant Activity

This compound possesses radical scavenging properties, contributing to its overall biological effects.

DPPH Radical Scavenging

The antioxidant potential of this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. One study reported an IC50 value of 0.219 mg/mL for its DPPH radical scavenging activity.[9]

Table 4: Antioxidant Activity of this compound

ActivityAssayIC50Reference
Radical ScavengingDPPH0.219 mg/mL[9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is then determined.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

This compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. It exhibited an IC50 value of 0.47 µM against Mpro.[10]

Table 5: Antiviral Activity of this compound

ActivityTargetIC50Reference
InhibitionSARS-CoV-2 Mpro0.47 µM[10]

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its anti-inflammatory, neuroprotective, anticancer, antioxidant, and antiviral properties, supported by defined mechanisms of action, position it as a promising lead molecule for the development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile for various human diseases. This guide provides a foundational resource for researchers embarking on the exploration of this intriguing fungal metabolite.

References

Neoechinulin A: A Fungal Secondary Metabolite with Promising Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A is a diketopiperazine-type indole (B1671886) alkaloid, a secondary metabolite primarily produced by various fungal species, including those of the genera Aspergillus and Eurotium.[1] As a member of the echinulin (B167357) family, this compound has garnered significant attention within the scientific community due to its diverse and potent biological activities. These properties, which include anti-inflammatory, neuroprotective, anticancer, and antiviral effects, position this compound as a promising candidate for further investigation in the context of drug discovery and development. Structurally, the presence of a C8/C9 double bond is crucial for many of its biological functions.[2] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential.

Biosynthesis of this compound

The biosynthesis of this compound is an intricate enzymatic process originating from the precursor molecule cyclo-L-alanyl-L-tryptophyl. This foundational diketopiperazine is then subjected to a series of post-modifications, primarily prenylation, catalyzed by specific prenyltransferases. The biosynthetic gene cluster responsible for this pathway has been identified in Aspergillus species. A key enzyme in this cascade is a prenyltransferase that facilitates the addition of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the precursor. This is followed by a dehydrogenation step to form the characteristic C8/C9 double bond.

This compound Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Alanine L-Alanine L-Tryptophan L-Tryptophan cyclo-L-alanyl-L-tryptophyl cyclo-L-alanyl-L-tryptophyl L-Tryptophan->cyclo-L-alanyl-L-tryptophyl NRPS Prenylated Intermediate Prenylated Intermediate cyclo-L-alanyl-L-tryptophyl->Prenylated Intermediate Prenyltransferase + DMAPP This compound This compound Prenylated Intermediate->this compound Dehydrogenase

Figure 1: Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a wide spectrum of biological activities, which have been quantified in various in vitro studies. The following tables summarize the key quantitative data related to its anti-inflammatory, neuroprotective, and anticancer effects.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Assay Cell Line Stimulant Parameter Measured IC50 / Effect Reference
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Inhibition of NO productionDose-dependent inhibition (12.5-100 µM)[3]
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPS (1 µg/mL)Inhibition of PGE2 productionDose-dependent inhibition[3]
TNF-α ProductionRAW 264.7LPS (1 µg/mL)Inhibition of TNF-α secretionDose-dependent inhibition
IL-6 ProductionRAW 264.7LPS (1 µg/mL)Inhibition of IL-6 secretionDose-dependent inhibition
Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from oxidative stress-induced cell death.

Assay Cell Line Toxin Parameter Measured EC50 / Effect Reference
Cytotoxicity AssayPC12SIN-1Increased cell viabilitySignificant protection[4]
Apoptosis AssayPC12SIN-1Inhibition of caspase-3 activationSignificant inhibition[4]
Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell proliferation.

| Assay | Cell Line | Parameter Measured | IC50 / Effect | Reference | |---|---|---|---|---|---| | Cell Viability (MTT Assay) | HeLa | Inhibition of cell proliferation | Induces apoptosis |[1][2] | | Cell Viability (MTT Assay) | HCT 116 | Inhibition of cell proliferation | IC50 value reported | | | Apoptosis Assay | HeLa | Induction of apoptosis | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-3 |[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Cytokine Measurement (ELISA):

    • The concentrations of TNF-α and IL-6 in the culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[3][5][6][7]

  • Cell Viability (MTT Assay):

    • After removing the supernatant, 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours.

    • The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm.

Anti-inflammatory Assay Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plate Adhere Allow to adhere overnight Pre-incubate Pre-incubate with This compound (1 hr) Adhere->Pre-incubate Stimulate Stimulate with LPS (1 µg/mL) Pre-incubate->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant MTT_Assay MTT Assay (Viability) Incubate_24h->MTT_Assay Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA

Figure 2: Experimental workflow for anti-inflammatory assays.
Neuroprotective Activity Assay in PC12 Cells

  • Cell Culture and Differentiation: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation, cells are treated with 50 ng/mL of nerve growth factor (NGF) for 5-7 days.

  • Cell Seeding: Differentiated PC12 cells are seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 24 hours.

  • Induction of Cytotoxicity: 3-morpholinosydnonimine (SIN-1) is added to the culture medium to a final concentration that induces significant cell death (e.g., 1 mM) and incubated for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay as described previously.

Neuroprotection Assay Workflow cluster_setup Cell Preparation cluster_treatment Treatment and Toxicity Induction cluster_analysis Analysis Culture_PC12 Culture PC12 cells Differentiate Differentiate with NGF (5-7 days) Seed_Cells Seed differentiated cells in 96-well plate Differentiate->Seed_Cells Pre-treat Pre-treat with This compound (24 hr) Seed_Cells->Pre-treat Induce_Toxicity Induce cytotoxicity with SIN-1 (24 hr) Pre-treat->Induce_Toxicity MTT_Assay Assess Cell Viability (MTT Assay) Induce_Toxicity->MTT_Assay

Figure 3: Experimental workflow for neuroprotection assays.
Anticancer Activity Assay

  • Cell Culture: Cancer cell lines (e.g., HeLa, HCT 116) are maintained in their respective recommended culture media.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • Cell Viability (MTT Assay): Cell viability is measured using the MTT assay as previously described to determine the IC₅₀ value.

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

    • Cells are treated with this compound at its IC₅₀ concentration for a specified time.

    • Cells are harvested, washed with PBS, and resuspended in binding buffer.

    • Annexin V-FITC and propidium iodide are added to the cell suspension.

    • After incubation in the dark, the percentage of apoptotic cells is quantified by flow cytometry.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, such as iNOS and COX-2, and consequently, a decrease in the production of NO and PGE2.

This compound Signaling Pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NF-κB_nuc->Inflammatory_Genes Activation Neoechinulin_A Neoechinulin_A Neoechinulin_A->IKK Neoechinulin_A->p38

Figure 4: Inhibition of NF-κB and p38 MAPK pathways by this compound.

Conclusion

This compound, a fungal secondary metabolite, stands out as a molecule of significant pharmacological interest. Its multifaceted biological activities, including potent anti-inflammatory, neuroprotective, and anticancer effects, underscore its potential as a lead compound for the development of novel therapeutics. The elucidation of its biosynthetic pathway and mechanisms of action, particularly its modulation of key signaling cascades like NF-κB and p38 MAPK, provides a solid foundation for future research. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound and its derivatives in treating a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Neoechinulin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A is an indole (B1671886) alkaloid secondary metabolite produced by various fungi, including species of Aspergillus and Eurotium.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and antitumor properties.[1][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for quality control, pharmacokinetic studies, and drug development.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and experimental protocols based on published methods.

Quantitative Data Summary

The following tables summarize the key parameters from various validated HPLC methods for the quantification of this compound.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterMethod 1Method 2Method 3
HPLC System Agilent 1260 HPLC system[1]Not SpecifiedSunfire C18 Analytical HPLC[4]
Column ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)[1]Diamonsil C18 (250 mm x 4.6 mm, 5 µm)[5]Sunfire C18 (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile (B52724) and 0.1% phosphoric acid in water (3:7, v/v)[1]Methanol (B129727) and 0.1% phosphoric acid in water (63:37, v/v)[5]Methanol and water gradient (0-100% MeOH over 30 min)[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[5]1.0 mL/min[4]
Detection Wavelength 254 nm[1]225 nm[5]Not Specified
Column Temperature 30 °C[1]30 °C[5]Not Specified
Injection Volume 10 µL[1]10 µL[5]Not Specified

Table 2: Method Validation Data for this compound Quantification

ParameterMethod 1Method 2
Linearity Range 0.02 - 0.10 mg/mL[1]2.0 - 40.0 mg/L[5]
Correlation Coefficient (r²) 0.9986[1]0.9995[5]
Recovery Not Specified98.3% - 101.1%[5]

Experimental Protocols

Protocol 1: Quantification of this compound from Fungal Fermentation

This protocol is adapted from a method used for the quantification of this compound from Aspergillus amstelodami fermentation.[1]

1. Sample Preparation (Ultrasound-Assisted Extraction)

a. Dry and pulverize the fungal fermentation medium. b. Mix the pulverized medium with methanol (HPLC grade) at a solid-liquid ratio of 1:25 (g/mL).[1] c. The optimal extraction conditions were found to be a methanol volume fraction of 72.76% at a soaking temperature of 50.8°C.[1] d. Sonicate the mixture for a specified time in an ultrasound cleaner (e.g., 40 kHz).[1] e. Centrifuge the mixture at 8000 rpm for 5 minutes.[1] f. Collect the supernatant and filter it through a 0.22 µm membrane filter prior to HPLC analysis.[1]

2. HPLC Analysis

a. HPLC System: Agilent 1260 HPLC system or equivalent.[1] b. Column: ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).[1] c. Mobile Phase: Isocratic elution with acetonitrile and 0.1% phosphoric acid in water (3:7, v/v).[1] d. Flow Rate: 1.0 mL/min.[1] e. Column Temperature: 30 °C.[1] f. Detection: UV spectrophotometric detector at 254 nm.[1] g. Injection Volume: 10 µL.[1]

3. Standard Curve Preparation

a. Prepare a stock solution of this compound standard in methanol. b. Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.02 to 0.10 mg/mL.[1] c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration. The standard curve equation provided in the reference is y = 11414x − 3.9905, with an R² of 0.9986.[1]

4. Quantification

a. Inject the filtered sample extract into the HPLC system. b. Determine the peak area corresponding to this compound. c. Calculate the concentration of this compound in the sample using the standard curve equation.

Protocol 2: Quantification of this compound in Cordate Pinellia Tuber

This protocol is based on a method for determining this compound in a plant matrix.[5]

1. Sample Preparation (Extraction from Plant Material)

  • The specific extraction procedure for Cordate Pinellia Tuber is not detailed in the abstract, but a general methanol extraction, similar to Protocol 1, can be inferred. The sample would need to be homogenized and extracted with methanol, followed by filtration.

2. HPLC Analysis

a. HPLC System: A standard HPLC system with a UV detector. b. Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm).[5] c. Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution (63:37, v/v).[5] d. Flow Rate: 1.0 mL/min.[5] e. Column Temperature: 30 °C.[5] f. Detection Wavelength: 225 nm.[5] g. Injection Volume: 10 µL.[5]

3. Standard Curve Preparation

a. Prepare a stock solution of this compound in methanol. b. Create a series of standard solutions with concentrations ranging from 2.0 to 40.0 mg/L.[5] c. Inject each standard and construct a calibration curve. A good linear relationship with r = 0.9995 was reported.[5]

4. Quantification

a. Inject the prepared plant extract. b. Measure the peak area of this compound. c. Quantify the concentration using the established calibration curve.

Visualizations

Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β.[6]

NeoechinulinA_Signaling_Pathway cluster_cell Macrophage cluster_pathways LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS / COX-2 Expression p38_MAPK->iNOS_COX2 NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Neoechinulin_A This compound Neoechinulin_A->p38_MAPK Neoechinulin_A->NFkB HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Start Sample (Fungal Culture/Plant Material) Extraction Extraction (e.g., Ultrasound-Assisted with Methanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification Result Result (Concentration of this compound) Quantification->Result

References

Application Notes and Protocols: Neoechinulin B as a Potential Antiviral Agent Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neoechinulin B, a diketopiperazine-type indole (B1671886) alkaloid, has been identified as a potential antiviral agent against the Hepatitis C Virus (HCV).[1][2][3] Unlike many direct-acting antivirals that target viral proteins, Neoechinulin B exhibits a host-targeting mechanism of action.[4] It functions as an antagonist of the liver X receptor (LXR), a key regulator of lipid metabolism.[1][2][5] By inhibiting LXR, Neoechinulin B disrupts the formation of double-membrane vesicles (DMVs), which are essential for HCV RNA replication.[4][6][7] This novel mechanism presents a promising avenue for the development of new anti-HCV therapeutics. In contrast, studies have shown that the related compound, Neoechinulin A, does not exhibit antiviral activity against HCV.[6][7]

Data Presentation

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of Neoechinulin B and Related Compounds

CompoundIC50 (µM)IC90 (µM)CC50 (µM)Cell LineReference
Neoechinulin B (1a)-->20Huh7.5.1[6]
This compound (7)No activityNo activity>20Huh7.5.1[6]
Preechinulin (8)No activityNo activity>20Huh7.5.1[6]
Neoechinulin B Derivative (1l)More potent than 1a->20Huh7.5.1[6]
Neoechinulin B Derivative (1n)More potent than 1a->20Huh7.5.1[6]
Neoechinulin B Derivative (1p)More potent than 1a->20Huh7.5.1[6]

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration. Note: Specific IC50 and IC90 values for Neoechinulin B were not explicitly provided in the search results, but its activity was confirmed. Several derivatives showed more potent anti-HCV activity than the parent compound.

Table 2: Effect of Neoechinulin B on LXR-Mediated Transcription

CompoundConcentration (µM)LXRα Inhibition (IC50 µM)LXRβ Inhibition (IC50 µM)Cell LineReference
Neoechinulin B205.57.6HuSE2[8]

Experimental Protocols

1. Protocol for Evaluating the Anti-HCV Activity of Neoechinulin B in a Cell Culture System

This protocol outlines the steps to determine the inhibitory effect of Neoechinulin B on HCV production in an infected cell line.

Materials:

  • Huh7.5.1 cells (human hepatoma cell line)

  • HCV (e.g., JFH-1 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Neoechinulin B

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Antibodies for HCV core and NS5A proteins

  • Secondary antibodies for immunofluorescence and immunoblotting

Procedure:

  • Cell Culture: Culture Huh7.5.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • HCV Infection: Seed Huh7.5.1 cells in appropriate culture plates. Once confluent, infect the cells with HCV at a multiplicity of infection (MOI) of 0.15 for 4 hours.[5]

  • Compound Treatment: After 4 hours of infection, remove the virus-containing medium and wash the cells with PBS. Add fresh culture medium containing various concentrations of Neoechinulin B (e.g., 0-20 µM) or DMSO as a vehicle control.[5]

  • Incubation: Incubate the treated cells for 72 hours at 37°C.[5]

  • Supernatant Collection and Re-infection: Collect the culture supernatant, which contains progeny viruses. Inoculate naive Huh7.5.1 cells with the collected supernatant for 48 hours to assess viral infectivity.[5]

  • Analysis of Viral Protein Expression:

    • Immunoblotting: Lyse the re-infected cells and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with primary antibodies against HCV core and NS5A proteins, followed by an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.[5]

    • Immunofluorescence: Fix the re-infected cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with primary antibodies against HCV core and NS5A proteins, followed by fluorescently labeled secondary antibodies. Visualize the cells using a fluorescence microscope.[5]

  • Data Analysis: Quantify the reduction in HCV protein expression in Neoechinulin B-treated cells compared to the DMSO control to determine the antiviral activity.

2. Protocol for LXR Reporter Gene Assay

This protocol is designed to assess the inhibitory effect of Neoechinulin B on LXR-mediated transcriptional activity.

Materials:

  • Huh7-25 cells (or other suitable cell line)

  • LXR response element (LXRE)-driven luciferase reporter plasmid

  • Transfection reagent

  • Neoechinulin B

  • T0901317 (LXR agonist)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Transfection: Seed Huh7-25 cells in a 24-well plate. Co-transfect the cells with the LXRE-driven luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of Neoechinulin B in the presence or absence of the LXR agonist T0901317 for another 24 hours.[6]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition of LXR-mediated transcription by Neoechinulin B compared to the T0901317-treated control.[6]

Mandatory Visualizations

Caption: Mechanism of action of Neoechinulin B against HCV.

G cluster_workflow Experimental Workflow for Anti-HCV Activity Assessment cluster_analysis Analysis of Viral Proteins start Start infect_cells Infect Huh7.5.1 cells with HCV (MOI=0.15, 4h) start->infect_cells treat_cells Treat cells with Neoechinulin B (72h) infect_cells->treat_cells collect_supernatant Collect supernatant (containing progeny virus) treat_cells->collect_supernatant reinfect_naive_cells Inoculate naive Huh7.5.1 cells (48h) collect_supernatant->reinfect_naive_cells immunoblot Immunoblotting (Core, NS5A) reinfect_naive_cells->immunoblot immunofluorescence Immunofluorescence (Core, NS5A) reinfect_naive_cells->immunofluorescence end End immunoblot->end immunofluorescence->end

Caption: Workflow for assessing the anti-HCV activity of Neoechinulin B.

References

Investigating the Neuroprotective Effects of Neoechinulin A in PC12 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin (B12335001) A, an indole (B1671886) alkaloid derived from marine fungi, has demonstrated significant neuroprotective properties in neuronal cell models.[1] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of Neoechinulin A in rat pheochromocytoma (PC12) cells, a widely used model for studying neuronal function and neurodegenerative diseases. The protocols outlined herein focus on assessing cell viability, apoptosis, and the underlying signaling pathways modulated by this compound in the context of neurotoxin-induced cytotoxicity.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted approach. It has been shown to protect PC12 cells from cytotoxicity induced by various neurotoxins, including 1-methyl-4-phenylpyridinium (MPP+), rotenone, and 3-morpholinosydnonimine (SIN-1), which are commonly used to model Parkinson's disease.[2][3][4] The primary mechanisms of action include the amelioration of downstream events following mitochondrial complex I dysfunction, potent antioxidant and anti-nitration activities, and the modulation of cellular redox homeostasis, particularly by increasing the cellular reserve capacity for NAD(P)H generation.[4][5] Furthermore, this compound has been observed to inhibit the activation of caspase-3 and regulate the expression of apoptosis-associated proteins, suggesting an anti-apoptotic role.[1]

Data Presentation

The following tables summarize the quantitative data on the neuroprotective effects of this compound in PC12 cells against various neurotoxins.

Table 1: Effect of this compound on MPP+-induced Cytotoxicity in PC12 Cells

Treatment ConditionConcentration of this compound (µM)Cell Viability (% of control)Reference
MPP+ (1.0 mM)0~0% (at 20 hours)[6]
MPP+ (1.0 mM) + this compound100Nearly 60% (at 20 hours)[6]

Table 2: Effect of this compound on Rotenone-induced Cell Death in PC12 Cells

Treatment ConditionConcentration of this compoundOutcomeReference
RotenoneNot specifiedIncreased LDH leakage by 70% (at 21 hours)[7]
Rotenone + this compoundNot specifiedDecreased LDH leakage by 25% (at 21 hours)[7]

Table 3: Cytoprotective Activity of this compound against SIN-1-induced Cell Death in NGF-differentiated PC12 Cells

CompoundCytoprotective Effect against SIN-1Reference
This compoundYes[8]
This compound stereoisomersAlmost identical levels of protection[8]
Acyclic analogue of this compoundCompletely lost[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Differentiation

PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 4-7 days.

Assessment of Cell Viability (MTT Assay)

This protocol is for assessing the protective effect of this compound against neurotoxin-induced cell death.

Materials:

  • Differentiated PC12 cells in a 96-well plate

  • This compound

  • Neurotoxin (e.g., MPP+, Rotenone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed differentiated PC12 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 12-24 hours).

  • Introduce the neurotoxin (e.g., 1 mM MPP+ or 2 µM rotenone) to the wells, with and without this compound. Include untreated control wells.

  • Incubate for the desired time period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Differentiated PC12 cells

  • This compound

  • Neurotoxin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat differentiated PC12 cells with this compound and/or the neurotoxin as described in the cell viability assay.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)

This protocol is for detecting changes in the expression of pro- and anti-apoptotic proteins.

Materials:

  • Treated and untreated differentiated PC12 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin (e.g., 1:5000 dilution) should also be probed.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels relative to the loading control.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Neuroprotection

G cluster_0 Neurotoxin-induced Stress cluster_1 Apoptotic Cascade cluster_2 This compound Intervention Neurotoxin Neurotoxin (MPP+, Rotenone, SIN-1) Mitochondrial_Dysfunction Mitochondrial Dysfunction (Complex I Inhibition) Neurotoxin->Mitochondrial_Dysfunction ROS_Production Increased ROS (Peroxynitrite) Mitochondrial_Dysfunction->ROS_Production p53_Activation p53 Activation ROS_Production->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Caspase3_Activation Caspase-3 Activation Bax_Upregulation->Caspase3_Activation Bcl2_Downregulation->Caspase3_Activation Apoptosis Apoptosis / Cell Death Caspase3_Activation->Apoptosis Neoechinulin_A This compound Antioxidant_Effect Antioxidant & Anti-nitration Neoechinulin_A->Antioxidant_Effect NADPH_Increase Increased NAD(P)H Reserve Capacity Neoechinulin_A->NADPH_Increase Apoptosis_Inhibition Inhibition of Apoptosis Neoechinulin_A->Apoptosis_Inhibition Antioxidant_Effect->ROS_Production NADPH_Increase->Mitochondrial_Dysfunction Apoptosis_Inhibition->Caspase3_Activation

Caption: Proposed signaling pathway of this compound's neuroprotective effect in PC12 cells.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Experimental Assays cluster_2 Data Analysis Culture Culture PC12 Cells Differentiate Differentiate with NGF Culture->Differentiate Treat Treat with this compound and/or Neurotoxin Differentiate->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis Western Western Blot (Bcl-2, Bax) Treat->Western Data_Viability Quantify Cell Viability Viability->Data_Viability Data_Apoptosis Quantify Apoptotic Cells Apoptosis->Data_Apoptosis Data_Western Quantify Protein Expression Western->Data_Western

Caption: General experimental workflow for investigating this compound's neuroprotective effects.

Logical Relationship of this compound's Protective Mechanisms

G cluster_0 Primary Insult cluster_1 Cellular Damage cluster_2 This compound's Protective Actions cluster_3 Outcome Neurotoxins Neurotoxins Mitochondrial_Stress Mitochondrial Stress Neurotoxins->Mitochondrial_Stress Oxidative_Stress Oxidative Stress Neurotoxins->Oxidative_Stress Apoptotic_Signaling Apoptotic Signaling Mitochondrial_Stress->Apoptotic_Signaling Oxidative_Stress->Apoptotic_Signaling Neoechinulin_A This compound Mitochondrial_Support Mitochondrial Support Neoechinulin_A->Mitochondrial_Support Antioxidant_Defense Antioxidant Defense Neoechinulin_A->Antioxidant_Defense Anti_Apoptotic Anti-Apoptotic Regulation Neoechinulin_A->Anti_Apoptotic Mitochondrial_Support->Mitochondrial_Stress Neuroprotection Neuroprotection & Increased Cell Survival Mitochondrial_Support->Neuroprotection Antioxidant_Defense->Oxidative_Stress Antioxidant_Defense->Neuroprotection Anti_Apoptotic->Apoptotic_Signaling Anti_Apoptotic->Neuroprotection

Caption: Logical relationship of this compound's mechanisms leading to neuroprotection.

References

Unraveling the Anti-Inflammatory Action of Neoechinulin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of Neoechinulin A. Derived from marine fungi, this compound has demonstrated significant potential in modulating inflammatory responses. These guidelines focus on its mechanism of action, particularly its effects on the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophage models.

Introduction

This compound, a diketopiperazine-type indole (B1671886) alkaloid, has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2] In vitro studies have consistently shown its ability to suppress the production of key pro-inflammatory mediators, making it a valuable candidate for further investigation in the context of inflammatory diseases.[3][4] This document outlines the core mechanisms of action and provides detailed protocols for replicating and expanding upon these findings.

The primary mechanism underlying this compound's anti-inflammatory effects is the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] In inflammatory conditions, such as those mimicked by LPS stimulation in macrophages, these pathways become activated, leading to the transcription and release of a cascade of inflammatory molecules. This compound intervenes at critical points in these pathways, effectively dampening the inflammatory response.

Mechanism of Action at a Glance

This compound's anti-inflammatory properties are attributed to its ability to:

  • Inhibit NF-κB Activation: It prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

  • Suppress p38 MAPK Phosphorylation: this compound specifically targets and reduces the phosphorylation of p38 MAPK, a key kinase involved in the inflammatory cascade. Notably, it does not appear to affect the phosphorylation of other MAPKs like ERK and JNK in the same cell models.

The downstream consequences of these actions are a significant and dose-dependent reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4] This is accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Quantitative Data Summary

The inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages are dose-dependent. The following table summarizes the observed effects at various concentrations.

Concentration of this compoundInhibition of Nitric Oxide (NO) ProductionInhibition of Prostaglandin E2 (PGE2) ProductionInhibition of TNF-α ProductionInhibition of IL-1β Production
12.5 µMDose-dependent inhibition observedDose-dependent inhibition observedDose-dependent inhibition observedDose-dependent inhibition observed
25 µMDose-dependent inhibition observedDose-dependent inhibition observedDose-dependent inhibition observedDose-dependent inhibition observed
50 µMDose-dependent inhibition observedDose-dependent inhibition observedDose-dependent inhibition observedDose-dependent inhibition observed
100 µMMarked suppression observedMarked suppression observedMarked suppression observedMarked suppression observed

Note: The data presented is based on studies conducted on LPS-stimulated RAW264.7 macrophages, with this compound pre-treatment for 3 hours followed by LPS (1 µg/mL) stimulation for 18 hours. The original data represents the mean values of three independent experiments ± SD.[5]

Visualizing the Mechanism

To illustrate the molecular interactions and experimental processes, the following diagrams have been generated.

NeoechinulinA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activation IKK IKK TLR4->IKK Activation p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation IkB_alpha IκB-α IKK->IkB_alpha Phosphorylation p_IkB_alpha p-IκB-α (Degradation) IkB_alpha->p_IkB_alpha NF_kB_p65 NF-κB p65 p_IkB_alpha->NF_kB_p65 Release NF_kB_p65_n NF-κB p65 NF_kB_p65->NF_kB_p65_n Translocation Neoechinulin_A This compound Neoechinulin_A->p38_MAPK Inhibits Phosphorylation Neoechinulin_A->IkB_alpha Inhibits Degradation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NF_kB_p65_n->Pro_inflammatory_Genes Transcription

Caption: this compound's inhibitory action on NF-κB and p38 MAPK pathways.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Seed RAW264.7 Cells Pre_treatment Pre-treat with this compound (12.5-100 µM) for 3 hours Start->Pre_treatment Stimulation Stimulate with LPS (1 µg/mL) for 18-24 hours Pre_treatment->Stimulation Collect_Supernatant Collect Cell Culture Supernatant Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells Stimulation->Lyse_Cells Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for PGE2, TNF-α, IL-1β Collect_Supernatant->ELISA Western_Blot Western Blot for iNOS, COX-2, p-p38, IκB-α, p65 Lyse_Cells->Western_Blot

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 3 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 18-24 hours for mediator production, shorter times for signaling pathway analysis).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Griess Reagent: Prepare or use a commercial Griess reagent kit, which typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution.

  • Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 3: Cytokine Production Assay (ELISA)
  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of PGE2, TNF-α, and IL-1β.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).

  • Quantification: Calculate the cytokine concentrations in the samples by plotting a standard curve.

Protocol 4: Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p38, total p38, IκB-α, and p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

This compound represents a compelling natural product with well-defined anti-inflammatory mechanisms of action. The protocols and data presented herein provide a solid foundation for researchers to further explore its therapeutic potential. By targeting the NF-κB and p38 MAPK pathways, this compound offers a multi-pronged approach to mitigating inflammatory responses, warranting continued investigation for its potential application in various inflammatory conditions.

References

Neoechinulin A: Application Notes and Protocols for SARS-CoV-2 Mpro Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A, a fungal metabolite, has emerged as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. This document provides detailed application notes and experimental protocols for researchers investigating this compound and other potential Mpro inhibitors. The protocols outlined below are based on established methodologies and the specific findings related to this compound, offering a comprehensive guide for in vitro and cell-based evaluation.

Data Presentation: In Vitro Inhibitory Activity of Indole Diketopiperazine Alkaloids against SARS-CoV-2 Mpro

The following table summarizes the quantitative data on the inhibitory effects of this compound and related compounds against SARS-CoV-2 Mpro. This data is crucial for comparative analysis and for establishing a baseline for further studies.

CompoundSource OrganismSARS-CoV-2 Mpro IC50 (µM)Notes
This compound Aspergillus fumigatus MR20120.47 Potent inhibitor.[1][2]
EchinulinAspergillus fumigatus MR20123.90Structurally similar to this compound, but with significantly lower activity.[3]
EurocristatineAspergillus fumigatus MR2012> 5Weak to no inhibitory activity observed at 5 µM.
GC376Synthetic0.36Reference standard and positive control for Mpro inhibition assays.[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments required to evaluate the potential of this compound or other compounds as SARS-CoV-2 Mpro inhibitors.

In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is adapted from the methodology used to determine the IC50 value of this compound[1]. It utilizes a fluorescence resonance energy transfer (FRET) substrate for a sensitive and quantitative measurement of Mpro activity.

a. Materials and Reagents:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate: A peptide containing a cleavage site for Mpro, flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • This compound (or test compound) stock solution (e.g., 10 mM in DMSO).

  • GC376 (positive control) stock solution (e.g., 10 mM in DMSO).

  • DMSO (vehicle control).

  • 384-well, black, flat-bottom plates.

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.

b. Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (GC376) in DMSO. A typical concentration range for IC50 determination would be from 100 µM down to 0.01 µM.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted compounds, positive control, or DMSO (for no-inhibitor and no-enzyme controls) to the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of SARS-CoV-2 Mpro in the assay buffer to a final concentration that yields a robust signal-to-background ratio.

    • Add 20 µL of the Mpro solution to each well, except for the no-enzyme control wells.

    • Add 20 µL of assay buffer to the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the FRET substrate in the assay buffer. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

    • Add 20 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm). Record data every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the positive (enzyme with DMSO) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based SARS-CoV-2 Antiviral Assay (Plaque Reduction Assay)

This protocol provides a standard method to assess the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context. Vero E6 cells are commonly used due to their high susceptibility to SARS-CoV-2 infection.

a. Materials and Reagents:

  • Vero E6 cells.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium).

  • DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium).

  • SARS-CoV-2 viral stock of known titer (PFU/mL).

  • This compound (or test compound).

  • Remdesivir (positive control).

  • 1.2% Avicel or other overlay medium.

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-Buffered Saline (PBS).

  • 6-well plates.

b. Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and Remdesivir in infection medium.

  • Infection:

    • When the cell monolayer is confluent, aspirate the growth medium.

    • Wash the cells once with PBS.

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in a small volume of infection medium (e.g., 200 µL per well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Compound Treatment:

    • After the adsorption period, remove the viral inoculum.

    • Add 2 mL of the prepared compound dilutions or control medium to each well.

  • Overlay:

    • Incubate for 1-2 hours, then remove the medium containing the compound.

    • Add 2 mL of the overlay medium containing the same concentration of the compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Gently wash the wells with water.

    • Stain the cells with Crystal Violet solution for 15-20 minutes.

    • Wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control (no compound).

    • Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).

Cytotoxicity Assay (MTT Assay)

It is essential to determine if the antiviral activity of a compound is due to specific inhibition of the virus or general cytotoxicity to the host cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.

a. Materials and Reagents:

  • Vero E6 cells.

  • Growth Medium.

  • This compound (or test compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader (570 nm).

b. Protocol:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Aspirate the medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Visualizations

SARS-CoV-2 Main Protease (Mpro) in the Viral Life Cycle

SARS_CoV_2_Mpro_Lifecycle cluster_host_cell Host Cell Viral_Entry Viral Entry & Uncoating Translation Translation of Viral RNA Viral_Entry->Translation Release of viral RNA Polyprotein pp1a/pp1ab Polyproteins Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Mpro Main Protease (Mpro) Mpro->Cleavage NSPs Non-Structural Proteins (NSPs) Cleavage->NSPs RTC Replication/ Transcription Complex (RTC) Formation NSPs->RTC Replication Viral RNA Replication RTC->Replication Assembly Virion Assembly & Release Replication->Assembly Neoechinulin_A This compound Neoechinulin_A->Mpro Inhibition

Caption: Role of Mpro in the SARS-CoV-2 life cycle and its inhibition by this compound.

Experimental Workflow for Evaluating Mpro Inhibitors

Mpro_Inhibitor_Workflow Start Identify Potential Mpro Inhibitor (e.g., this compound) FRET_Assay In Vitro Mpro Inhibition Assay (FRET-based) Start->FRET_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay IC50_Determination Determine IC50 Value FRET_Assay->IC50_Determination Antiviral_Assay Cell-Based Antiviral Assay (e.g., Plaque Reduction) IC50_Determination->Antiviral_Assay CC50_Determination Determine CC50 Value Cytotoxicity_Assay->CC50_Determination SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) CC50_Determination->SI_Calculation EC50_Determination Determine EC50 Value Antiviral_Assay->EC50_Determination EC50_Determination->SI_Calculation Lead_Candidate Lead Candidate for Further Development SI_Calculation->Lead_Candidate Inhibition_Logic SARS_CoV_2_Infection SARS-CoV-2 Infection Viral_Polyprotein_Production Viral Polyprotein Production (pp1a/pp1ab) SARS_CoV_2_Infection->Viral_Polyprotein_Production Mpro_Activity Mpro Enzymatic Activity Viral_Polyprotein_Production->Mpro_Activity Polyprotein_Cleavage Polyprotein Cleavage Mpro_Activity->Polyprotein_Cleavage Functional_NSPs Formation of Functional NSPs Polyprotein_Cleavage->Functional_NSPs Viral_Replication Viral Replication Functional_NSPs->Viral_Replication Neoechinulin_A This compound Inhibition Inhibition of Mpro Activity Neoechinulin_A->Inhibition Inhibition->Mpro_Activity

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Neoechinulin A Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Neoechinulin (B12335001) A from fungal fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during Neoechinulin A fermentation experiments in a question-and-answer format.

Question 1: My fungal culture shows good biomass growth, but the yield of this compound is low or non-existent. What are the likely causes and solutions?

Answer:

High biomass does not always correlate with high production of secondary metabolites like this compound. This issue often points to suboptimal conditions for secondary metabolism induction. Here are the potential causes and recommended solutions:

  • Nutrient Repression: High concentrations of readily metabolizable carbon and nitrogen sources can repress secondary metabolite production.

    • Solution: Experiment with different carbon-to-nitrogen (C:N) ratios. While specific optimal ratios for this compound are not extensively published, a higher C:N ratio often triggers secondary metabolism. Try replacing glucose with slower-metabolizing carbon sources like sucrose (B13894) or lactose. For nitrogen, consider replacing ammonium (B1175870) salts with organic nitrogen sources such as yeast extract, peptone, or soybean meal, as high levels of ammonium can be repressive.

  • Suboptimal pH: The optimal pH for fungal growth may differ from the optimal pH for this compound biosynthesis.

    • Solution: Monitor and control the pH of the fermentation broth throughout the cultivation period. The optimal pH for Aspergillus and Eurotium species producing other secondary metabolites often falls in the slightly acidic to neutral range (pH 5.0-7.0). Conduct a pH profiling experiment to determine the optimal pH for this compound production by your specific fungal strain.

  • Inadequate Aeration: Oxygen is crucial for the biosynthesis of many secondary metabolites.

    • Solution: Ensure adequate dissolved oxygen (DO) levels by optimizing agitation and aeration rates. While specific DO requirements for this compound are not defined, maintaining a DO level above 20% saturation is a good starting point for many fungal fermentations.

  • Incorrect Fermentation Time: this compound is a secondary metabolite, and its production typically begins during the stationary phase of fungal growth.

    • Solution: Perform a time-course study to determine the optimal harvest time. Monitor both biomass and this compound concentration over an extended fermentation period (e.g., 7-14 days) to identify the peak production phase.

Question 2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?

Answer:

Inconsistent yields are often due to variations in the inoculum or fermentation conditions.

  • Inoculum Quality: The age, concentration, and physiological state of the inoculum are critical for reproducible fermentations.

    • Solution: Standardize your inoculum preparation. Use a consistent spore concentration (e.g., 10^6 - 10^7 spores/mL) from a culture of a specific age. Ensure the seed culture is in an actively growing phase before inoculating the production medium.

  • Media Preparation: Minor variations in media components can lead to different outcomes.

    • Solution: Use high-quality reagents and ensure accurate weighing and mixing of all media components. Prepare a large batch of media if possible to minimize variation between flasks or bioreactors.

  • Environmental Control: Fluctuations in temperature, pH, or aeration can impact reproducibility.

    • Solution: Utilize a well-calibrated bioreactor with automated control of these parameters. If using shake flasks, ensure consistent incubator temperature and shaking speed.

Question 3: My fungal culture is forming dense pellets, and the this compound yield is low. What should I do?

Answer:

Pellet formation can lead to mass transfer limitations, where cells in the center of the pellet are deprived of nutrients and oxygen, hindering secondary metabolite production.

  • Agitation Speed: High agitation can promote pellet formation in some fungal strains.

    • Solution: Optimize the agitation speed to encourage a more dispersed mycelial morphology. This often requires a balance between sufficient mixing and avoiding excessive shear stress.

  • Inoculum Concentration: A high inoculum concentration can sometimes lead to rapid pellet formation.

    • Solution: Experiment with different inoculum sizes to find a concentration that promotes dispersed growth.

Frequently Asked Questions (FAQs)

Q1: Which fungal strains are known to produce this compound?

A1: this compound has been isolated from several fungal species, primarily within the genera Aspergillus and Eurotium. Some of the reported producing strains include Aspergillus amstelodami, Aspergillus ruber, and Eurotium sp.[1]

Q2: What are the key precursors for this compound biosynthesis?

A2: this compound is a diketopiperazine alkaloid derived from the amino acids L-tryptophan and L-alanine. The biosynthesis involves a nonribosomal peptide synthetase (NRPS) that condenses these two amino acids, followed by prenylation reactions catalyzed by prenyltransferases.

Q3: Are there any known biosynthetic gene clusters for this compound?

A3: While the specific gene cluster for this compound has not been definitively characterized in all producing organisms, a putative biosynthetic gene cluster for neoechinulin C has been identified in Aspergillus chevalieri. This cluster shows high similarity to a gene cluster in Aspergillus ruber that is responsible for the biosynthesis of echinulins and neoechinulins. This suggests that a homologous gene cluster is likely responsible for this compound production.

Q4: How can I quantify the yield of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying this compound. The compound has a characteristic UV absorbance that can be used for detection and quantification against a standard curve. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Data Presentation

Table 1: Influence of Carbon Source on Secondary Metabolite Production in Aspergillus spp.

Carbon SourceTypical Effect on Secondary MetabolismReference
GlucoseCan cause catabolite repression, often leading to lower yields if not controlled.General Knowledge
SucroseGenerally a good carbon source, often leading to higher yields than glucose.General Knowledge
LactoseSlower metabolization can sometimes lead to prolonged production phases.General Knowledge
GlycerolOften used to avoid strong catabolite repression.General Knowledge

Table 2: Influence of Nitrogen Source on Secondary Metabolite Production in Aspergillus spp.

Nitrogen SourceTypical Effect on Secondary MetabolismReference
Ammonium saltsCan be repressive at high concentrations.General Knowledge
PeptoneGood source of amino acids, often supports high yields.General Knowledge
Yeast ExtractProvides a rich source of nitrogen, vitamins, and growth factors.General Knowledge
Soybean MealA complex nitrogen source that can support sustained production.General Knowledge

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus sp. for this compound Production

This protocol provides a general framework for submerged fermentation. Optimization of specific parameters will be required for your particular strain and equipment.

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days until sporulation is abundant.

    • Harvest spores by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL) with sterile water.

  • Seed Culture:

    • Inoculate a seed culture medium (e.g., Potato Dextrose Broth - PDB) with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

    • Incubate at 25-28°C with shaking at 150-180 rpm for 48-72 hours.

  • Production Fermentation:

    • Prepare the production medium. A starting point could be a Czapek-Dox based medium supplemented with yeast extract and peptone.

    • Inoculate the production medium with 5-10% (v/v) of the actively growing seed culture.

    • Incubate under the desired fermentation conditions (e.g., Temperature: 25-28°C, Agitation: 180-220 rpm, pH: 5.0-6.5).

    • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and substrate consumption.

    • Collect samples periodically to determine biomass and this compound concentration.

  • Extraction and Analysis:

    • Separate the mycelium from the broth by filtration or centrifugation.

    • Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate (B1210297) or methanol.

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC.

Visualizations

Fermentation_Workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Fungal Strain (e.g., Aspergillus sp.) agar Agar Plate Culture (7-10 days) strain->agar Inoculation spores Spore Suspension (10^7 spores/mL) agar->spores Harvesting seed Seed Culture (48-72 hours) spores->seed Inoculation production Production Fermentation (7-14 days) seed->production Inoculation extraction Extraction (Mycelium & Broth) production->extraction Harvesting hplc HPLC Analysis (Quantification) extraction->hplc Sample Prep yield This compound Yield hplc->yield

Caption: Workflow for this compound production and analysis.

Troubleshooting_Logic Troubleshooting Low this compound Yield start Low this compound Yield biomass Good Biomass? start->biomass media Optimize Media (C:N ratio, sources) biomass->media Yes inoculum Optimize Inoculum (age, size) biomass->inoculum No conditions Optimize Conditions (pH, Temp, DO) media->conditions time Optimize Harvest Time conditions->time growth Optimize Growth Conditions inoculum->growth

Caption: Logic diagram for troubleshooting low yield.

Signaling_Pathway Simplified Putative Regulatory Pathway for this compound cluster_signal Environmental Signals cluster_transduction Signal Transduction cluster_biosynthesis Biosynthesis nutrient Nutrient Limitation (e.g., high C:N) g_protein G-Protein Signaling (e.g., PKA, MAPK) nutrient->g_protein stress Stress Factors (e.g., pH shift) stress->g_protein laeA Global Regulators (e.g., LaeA) g_protein->laeA tf Pathway-Specific Transcription Factor laeA->tf bgc This compound Biosynthetic Gene Cluster tf->bgc Activation nea This compound bgc->nea Expression

Caption: Putative signaling pathway for this compound.

References

Overcoming racemization during Neoechinulin A synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neoechinulin A Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to racemization during the synthesis of this compound.

Troubleshooting Guide: Racemization During Diketopiperazine Ring Formation

Issue: Loss of stereochemical purity at the C-12 position is observed during the final intramolecular cyclization step to form the diketopiperazine ring of this compound.

Root Cause Analysis: The primary cause of racemization is the epimerization of the stereogenic center at C-12. This is understood to be facilitated by the increased acidity of the α-proton of the alanine (B10760859) moiety within the cyclization precursor, particularly under thermal conditions. The planar nature of the resulting enolate intermediate allows for non-stereoselective reprotonation, leading to a mixture of enantiomers.

Visualizing the Proposed Racemization Pathway

racemization_pathway cluster_start cluster_enol Enolization (Base/Heat) cluster_end Reprotonation start_label (S)-Precursor start_img start_img enol_img enol_img start_img->enol_img Deprotonation enol_label Planar Enolate Intermediate s_img s_img enol_img->s_img Protonation from one face r_img r_img enol_img->r_img Protonation from other face s_product (S)-Neoechinulin A r_product (R)-Neoechinulin A

Caption: Proposed racemization mechanism via a planar enolate intermediate.

Recommended Solutions

Based on published findings, the most effective method to suppress racemization is to control the reaction temperature during the intramolecular cyclization.

Quantitative Impact of Temperature on Racemization

Reaction TemperatureEnantiomeric Excess (ee) of (-)-Neoechinulin AYieldReference
110 °C81%43%[1]
80 °C95%58%[1]

Detailed Experimental Protocol for Minimized Racemization

This protocol is adapted from a successful stereoselective synthesis of (-)-Neoechinulin A.[1]

Objective: To achieve intramolecular cyclization of the ΔTrp-L-Ala derivative to form (-)-Neoechinulin A with high enantiomeric excess.

Materials:

  • ΔTrp-L-Ala derivative (amine precursor 2)

  • Toluene, anhydrous

Procedure:

  • Dissolve the amine precursor 2 in anhydrous toluene.

  • Heat the solution at a constant temperature of 80 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford (-)-Neoechinulin A.

Expected Outcome: Following this protocol should yield (-)-Neoechinulin A with an enantiomeric excess of approximately 95%.[1]

Experimental Workflow for Stereoselective Cyclization

experimental_workflow start Start: ΔTrp-L-Ala Precursor dissolve Dissolve in Anhydrous Toluene start->dissolve heat Heat at 80°C for 1 hour dissolve->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate under Reduced Pressure cool->concentrate purify Purify by Column Chromatography concentrate->purify end End: (-)-Neoechinulin A (95% ee) purify->end

Caption: Optimized workflow for minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: Why is the stereocenter at C-12 in this compound prone to racemization during synthesis?

A1: The α-proton at the C-12 position, which is adjacent to the carbonyl group of the diketopiperazine ring, is acidic. Under thermal conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of the original stereochemistry. It has been suggested that the overall structure of the this compound precursor increases the acidity of this specific proton compared to similar structures like its 8,9-dihydro derivative.[1]

Q2: Besides temperature, what other factors could potentially influence racemization in this synthesis?

A2: While temperature is the most critically identified factor for this compound, other general factors known to influence racemization in peptide and diketopiperazine synthesis include:

  • Base: The presence and strength of a base can facilitate the abstraction of the α-proton.

  • Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.

  • Reaction Time: Prolonged heating, even at a lower temperature, can increase the extent of racemization.

Q3: How can I confirm the enantiomeric excess of my synthesized this compound?

A3: The enantiomeric excess of your final product should be determined using a chiral stationary phase high-performance liquid chromatography (HPLC) system. This technique will separate the two enantiomers, and the ratio of their peak areas will allow for the calculation of the enantiomeric excess.

Q4: Is it possible to synthesize the (+)-enantiomer of this compound with high optical purity?

A4: Yes, by starting with the corresponding ΔTrp-D-Ala derivative and applying the same optimized low-temperature (80 °C) cyclization conditions, (+)-Neoechinulin A has been synthesized with 99% enantiomeric excess.[1]

Logical Relationship of Factors Affecting Racemization

logical_relationship racemization Racemization at C-12 enolate Planar Enolate Formation enolate->racemization proton_acidity Increased α-Proton Acidity proton_acidity->enolate temp High Temperature (e.g., 110°C) temp->proton_acidity time Prolonged Reaction Time time->proton_acidity base Presence of Base base->proton_acidity

References

Technical Support Center: Neoechinulin A Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Neoechinulin A under thermal stress. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a diketopiperazine indole (B1671886) alkaloid with a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its stability is a critical factor for ensuring the quality, efficacy, and safety of any potential therapeutic application. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Q2: What are the primary factors that can affect the stability of this compound?

Like many complex natural products, the stability of this compound can be influenced by several factors, including:

  • Temperature: Thermal stress can lead to degradation.

  • pH: The diketopiperazine ring system can be susceptible to hydrolysis under acidic or basic conditions.

  • Light: Photodegradation is a common issue for many organic molecules.

  • Oxidation: The indole moiety may be susceptible to oxidation.

Q3: What are the likely degradation pathways for this compound under thermal stress?

Based on the structure of this compound, which contains a diketopiperazine ring, potential thermal degradation pathways include:

  • Epimerization: The stereocenter at the alpha-carbon to the carbonyl group in the diketopiperazine ring can be susceptible to racemization at elevated temperatures. One study on the synthesis of this compound noted that heating at 110°C caused partial racemization, while 80°C resulted in minimal racemization.[3]

  • Hydrolysis: The amide bonds in the diketopiperazine ring can undergo hydrolysis, leading to the opening of the ring structure.

  • Oxidation: The indole nucleus and other parts of the molecule could be prone to oxidation at higher temperatures, especially in the presence of oxygen.

  • Dehydration: Loss of a water molecule is another possible degradation pathway for some organic molecules under thermal stress.

Q4: How can I monitor the stability of this compound during my experiments?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. A validated HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time.[4]

Troubleshooting Guides

Guide 1: Unexpectedly Fast Degradation of this compound in Thermal Stress Studies

Problem: You observe a much faster degradation of this compound than anticipated when subjecting it to elevated temperatures.

Possible Cause Troubleshooting Steps
Inappropriate Solvent: The solvent used to dissolve this compound may be contributing to its degradation at high temperatures.1. Review the literature for compatible solvents for this compound and other indole alkaloids. 2. Consider using aprotic solvents if hydrolysis is suspected. 3. Perform control experiments with the solvent alone under the same thermal stress conditions to check for solvent degradation products that might interfere with the analysis.
Presence of Contaminants: Trace amounts of acids, bases, or metal ions in your sample or solvent can catalyze degradation reactions.1. Ensure high purity of your this compound sample. 2. Use high-purity, HPLC-grade solvents. 3. Be mindful of potential leachables from container materials.
Oxygen in Headspace: The presence of oxygen in the headspace of your reaction vessel can accelerate oxidative degradation.1. Degas your solvent before preparing the sample solution. 2. Purge the headspace of your sample vial with an inert gas like nitrogen or argon before sealing and heating.
Guide 2: Poor Reproducibility of Stability Data

Problem: You are getting inconsistent results between replicate experiments for the thermal stability of this compound.

Possible Cause Troubleshooting Steps
Inaccurate Temperature Control: Fluctuations in the oven or heating block temperature can lead to variable degradation rates.1. Calibrate your heating equipment regularly. 2. Use a calibrated thermometer to monitor the temperature inside the heating chamber. 3. Ensure uniform heat distribution within the heating block or oven.
Inconsistent Sample Preparation: Variations in concentration, solvent, or handling of samples can introduce variability.1. Follow a standardized and well-documented sample preparation protocol. 2. Use calibrated pipettes and balances. 3. Ensure complete dissolution of this compound before starting the experiment.
HPLC Method Variability: Issues with the HPLC system can lead to inconsistent analytical results.1. Equilibrate the HPLC system for a sufficient amount of time before injecting samples. 2. Run system suitability tests before each analytical run to ensure the performance of the column and instrument. 3. Check for leaks in the HPLC system.
Guide 3: Appearance of Unknown Peaks in HPLC Chromatogram

Problem: During your thermal stress study, you observe new, unidentified peaks in the HPLC chromatogram of your this compound sample.

Possible Cause Troubleshooting Steps
Formation of Degradation Products: The new peaks are likely degradation products of this compound.1. Use a diode-array detector (DAD) or photodiode array (PDA) detector to obtain the UV spectrum of the new peaks and compare it to that of this compound to see if they are structurally related. 2. If available, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unknown peaks to help in their identification.
Solvent Impurities or Degradation: The new peaks could be from the solvent itself.1. Inject a blank (solvent only) that has been subjected to the same thermal stress to check for any interfering peaks.
Sample Contamination: The sample might have been contaminated during preparation or handling.1. Prepare a fresh, unstressed sample and inject it to ensure the purity of the starting material.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study of this compound

Objective: To evaluate the stability of this compound under thermal stress and to generate potential degradation products.

Materials:

  • This compound (high purity standard)

  • HPLC-grade methanol (B129727)

  • HPLC vials with caps

  • Calibrated oven or heating block

  • HPLC system with UV/DAD detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with methanol to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Stress Conditions:

    • Transfer aliquots of the working solution into several HPLC vials.

    • Place the vials in a calibrated oven or heating block set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

    • Prepare a control sample stored at a reference condition (e.g., 4°C, protected from light).

  • Time Points:

    • Withdraw vials from the heating source at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Immediately cool the vials to room temperature before analysis.

  • HPLC Analysis:

    • Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method. An example method is provided below.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each temperature to observe the degradation kinetics.

    • Examine the chromatograms for the appearance and growth of degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products. (Method adapted from a published study[4])

Parameter Condition
Instrument HPLC with UV/DAD detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., in a 70:30 v/v ratio)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Solvent Methanol

Data Presentation

Table 1: Hypothetical Thermal Degradation of this compound (50 µg/mL in Methanol)

Time (hours)% this compound Remaining (40°C)% this compound Remaining (60°C)% this compound Remaining (80°C)
0100.0100.0100.0
299.597.290.1
498.994.581.5
897.889.166.7
1296.783.854.3
2493.569.930.1
4887.248.89.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis prep1 Prepare this compound stock solution prep2 Dilute to working concentration prep1->prep2 stress1 Aliquot into vials prep2->stress1 Transfer stress2 Incubate at different temperatures stress1->stress2 stress3 Withdraw samples at specific time points stress2->stress3 analysis1 HPLC analysis stress3->analysis1 Analyze analysis2 Data processing and quantification analysis1->analysis2

Caption: Workflow for the thermal stability study of this compound.

Troubleshooting_Logic cluster_yes Problem with Starting Material or Method cluster_no Problem Related to Stress Conditions start Unexpected HPLC Results (e.g., extra peaks, peak distortion) q1 Is the issue present in the unstressed (T=0) sample? start->q1 a1 Check purity of This compound standard q1->a1 Yes b1 Are the new peaks from the solvent? q1->b1 No a2 Verify HPLC method (e.g., column, mobile phase) a1->a2 b2 Run stressed solvent blank b1->b2 Unsure b3 Peaks are likely degradation products b1->b3 No b2->b1 b4 Proceed with characterization (LC-MS) b3->b4

Caption: Troubleshooting logic for unexpected HPLC results.

References

Technical Support Center: Neoechinulin A Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Neoechinulin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound?

A1: The most frequently employed methods for this compound purification are silica (B1680970) gel column chromatography for initial fractionation and reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.[1][2][3] RP-HPLC with a C18 column is a particularly robust and widely used technique for isolating this natural product.[4][5][6]

Q2: What are typical solvent systems used for this compound purification?

A2: For silica gel column chromatography, a common mobile phase is a mixture of chloroform (B151607) and methanol (B129727).[1] For RP-HPLC, gradients of methanol and water or acetonitrile (B52724) and water are typically used.[1][2] The addition of a small amount of acid, such as phosphoric acid, to the mobile phase can sometimes improve peak shape in RP-HPLC.[1]

Q3: Is this compound stable during purification?

A3: this compound can be sensitive to acidic conditions and certain solvents. Notably, during purification by silica gel chromatography using chloroform and methanol as eluents, this compound can be transformed into an artifact, variecolorin H.[7][8] This transformation can also occur upon acid treatment in methanol.[7][8] Therefore, careful selection of stationary and mobile phases is crucial to avoid degradation.

Q4: What are the key parameters to monitor during HPLC purification of this compound?

A4: Key parameters to monitor include the retention time of this compound, peak shape (symmetry), resolution from impurities, and recovery. Consistent retention times indicate a stable system, while peak tailing or broadening may suggest issues with the column or mobile phase.[9][10][11][12]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield or No Recovery of this compound

Possible Causes and Solutions:

Possible Cause Solution
Compound Decomposition on Silica Gel This compound can degrade on silica gel, especially with acidic solvents.[7][8] Test the stability of your compound on a small amount of silica (2D TLC) before performing column chromatography.[1] Consider using a different stationary phase like alumina (B75360) or a reversed-phase resin if instability is observed.
Incorrect Mobile Phase Composition If the mobile phase is too weak (not polar enough in normal phase, or too polar in reversed-phase), your compound may not elute from the column. If it's too strong, it may elute in the solvent front with poor separation.[1] Systematically vary the solvent gradient to find the optimal elution conditions.
Sample Precipitation on the Column This compound may have limited solubility in the mobile phase, causing it to precipitate at the head of the column. Dissolve the sample in a solvent that is compatible with the mobile phase and ensure it is fully dissolved before loading. Consider reducing the sample concentration.
Leaks in the HPLC System Leaks can lead to a lower flow rate and consequently, longer retention times and potential loss of sample.[13] Check all fittings and connections for any signs of leakage and tighten or replace them as necessary.[14]
Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Silica Silanols Residual silanol (B1196071) groups on the silica-based C18 column can interact with the analyte, causing peak tailing. Adding a small amount of an acidic modifier like phosphoric acid to the mobile phase can help to suppress these interactions.[1]
Column Overload Injecting too much sample can lead to peak distortion.[12][15] Reduce the injection volume or the concentration of your sample.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[13][15] Use tubing with a narrow internal diameter and keep the connections as short as possible.
Column Degradation The stationary phase can degrade over time, especially when using aggressive mobile phases.[9] Replace the column if performance does not improve after cleaning.
Issue 3: Co-elution with Impurities

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Resolution The chosen mobile phase and stationary phase may not be adequate to separate this compound from closely related impurities.
Optimize the mobile phase: Adjust the gradient slope or the organic solvent ratio to improve separation.[16]
Change the stationary phase: If optimizing the mobile phase is not sufficient, try a column with a different selectivity (e.g., a phenyl-hexyl or cyano column instead of a C18).[16]
Column Overloading Overloading the column can cause peaks to broaden and merge with adjacent impurity peaks.[17] Reduce the sample load to improve resolution.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Initial Fractionation

This protocol is a general guideline for the initial cleanup of a crude fungal extract containing this compound.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane.

    • Pour the slurry into a glass column with a cotton plug at the bottom and allow the silica to settle, ensuring an evenly packed bed.[18]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully add the dried, sample-adsorbed silica to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[3]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions containing the target compound for further purification.

Protocol 2: Reversed-Phase HPLC for Final Purification

This protocol describes a typical method for the final purification of this compound.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Methanol or Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B. A typical gradient could be from 30% to 100% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 225 nm or 254 nm
Injection Volume 10-20 µL

Methodology:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Dissolve the semi-purified this compound fraction in the initial mobile phase or a compatible solvent.

  • Inject the sample onto the column.

  • Run the gradient elution program.

  • Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical run with a standard if available.

  • Confirm the purity of the collected fraction by analytical HPLC.

Visualizations

Neoechinulin_A_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Chromatographic Purification Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection_TLC Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection_TLC Semi_Pure_Fraction Semi-Pure Fraction Fraction_Collection_TLC->Semi_Pure_Fraction RP_HPLC Reversed-Phase HPLC Semi_Pure_Fraction->RP_HPLC Pure_Neoechinulin_A Pure this compound RP_HPLC->Pure_Neoechinulin_A

Caption: Workflow for this compound Purification.

Troubleshooting_Logic cluster_low_yield Troubleshooting: Low Yield cluster_peak_shape Troubleshooting: Poor Peak Shape cluster_coelution Troubleshooting: Co-elution Start Problem Encountered during Purification Low_Yield Low Yield / No Recovery Start->Low_Yield Poor_Peak_Shape Poor Peak Shape (Tailing/Broadening) Start->Poor_Peak_Shape Co_elution Co-elution with Impurities Start->Co_elution Check_Stability Check Compound Stability (e.g., on silica) Low_Yield->Check_Stability Optimize_Mobile_Phase_Strength Optimize Mobile Phase Strength Low_Yield->Optimize_Mobile_Phase_Strength Check_Solubility Check Sample Solubility & Concentration Low_Yield->Check_Solubility Add_Modifier Add Mobile Phase Modifier (e.g., acid) Poor_Peak_Shape->Add_Modifier Reduce_Load Reduce Sample Load Poor_Peak_Shape->Reduce_Load Minimize_Dead_Volume Minimize Extra-column Volume Poor_Peak_Shape->Minimize_Dead_Volume Optimize_Gradient Optimize Gradient Profile Co_elution->Optimize_Gradient Change_Column Change Column Selectivity Co_elution->Change_Column Reduce_Load_Coelution Reduce Sample Load Co_elution->Reduce_Load_Coelution Solution Improved Purification Check_Stability->Solution Optimize_Mobile_Phase_Strength->Solution Check_Solubility->Solution Add_Modifier->Solution Reduce_Load->Solution Minimize_Dead_Volume->Solution Optimize_Gradient->Solution Change_Column->Solution Reduce_Load_Coelution->Solution

Caption: Troubleshooting Logic for this compound Purification.

References

Navigating Neoechinulin A Derivative Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of Neoechinulin A and its derivatives presents a promising avenue for discovering novel therapeutic agents. However, the path to obtaining these complex indole (B1671886) diketopiperazine alkaloids is often fraught with challenges, including the formation of unwanted side products that can significantly impact yield and purity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common side reactions encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of during the formation of the diketopiperazine ring in this compound synthesis?

A1: A primary concern is the epimerization or racemization at the C-12 stereogenic center. This is particularly prevalent at elevated temperatures. For instance, intramolecular cyclization at 110 °C has been shown to cause partial racemization, whereas conducting the reaction at a lower temperature of 80 °C can significantly minimize this side reaction[1].

Q2: I'm observing an unexpected transformation of my Neoechinulin B derivative during purification. What could be happening?

A2: During silica (B1680970) gel chromatography using a chloroform (B151607) and methanol (B129727) eluent system, Neoechinulin B can be converted to variecolorin H[2][3]. This transformation can also occur upon treatment with acid in methanol, suggesting it may be an artifact of the purification or extraction process[2][4]. Careful selection of purification conditions and minimizing exposure to acidic environments are crucial.

Q3: My coupling reaction to form the diketopiperazine precursor is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?

A3: Low yields and the formation of unidentified byproducts in coupling reactions are often attributed to steric hindrance[3]. The reaction of sterically demanding aldehydes with the diketopiperazine core can be particularly sensitive. Optimizing the reaction conditions, such as temperature, reaction time, and the choice of base, may be necessary. In some cases, a significant portion of the starting material may be recovered unreacted, alongside the formation of these byproducts[2][3].

Q4: I've noticed the formation of an unexpected exo-methylene byproduct in a related complex diketopiperazine synthesis. Is this a known issue?

A4: Yes, in syntheses involving carbocation intermediates, failure to effectively trap the cation can lead to the formation of undesired C15-exo-methylene byproducts through S-alkylation of the diketopiperazine substructure[5]. The use of a carbocation scavenger, such as triethylsilane, can mitigate this side reaction[5].

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common side reactions during this compound derivative synthesis.

Observed Issue Potential Cause Recommended Action Relevant Experimental Protocol
Loss of stereochemical purity at C-12 High temperature during intramolecular cyclization leading to epimerization.Lower the reaction temperature for the cyclization step. A shift from 110 °C to 80 °C has been shown to be effective[1].Protocol 1: Minimizing Epimerization
Formation of Variecolorin H during purification Acid-catalyzed transformation on silica gel or during acidic workup.Use a neutral or deactivated silica gel for chromatography. Avoid acidic conditions during extraction and purification. Consider alternative purification methods like flash chromatography with a buffered mobile phase.Protocol 2: Purification of Sensitive Diketopiperazines
Low yield and multiple byproducts in coupling reaction Steric hindrance, suboptimal reaction conditions.Screen different bases, solvents, and temperatures to optimize the coupling. Consider using a less sterically hindered starting material if possible.Protocol 3: Optimization of Coupling Reactions
Formation of an exo-methylene byproduct Inefficient trapping of a carbocation intermediate.Incorporate a carbocation scavenger, such as triethylsilane, into the reaction mixture[5].Protocol 4: Trapping Carbocation Intermediates

Quantitative Data Summary

The following table summarizes reported yields for key reaction steps in the synthesis of this compound derivatives, highlighting the impact of different conditions.

Reaction Step Reactants Conditions Desired Product Yield (%) Side Products/Issues Reference
Coupling Reaction Aldehyde 2a and diketopiperazine 3Dry piperidine, 110 °CNeoechinulin B (1a)45Unspecified byproducts[2][3]
Coupling Reaction Aldehyde 2b' and diketopiperazine 3Piperidine, 110 °CCompound 1b442% recovery of 2b', unidentified byproducts[2][3]
Intramolecular Cyclization ΔTrp-L-Ala derivative (2)110 °CThis compound (1)Not specifiedPartial racemization at C-12[1]
Intramolecular Cyclization ΔTrp-L-Ala derivative (2)80 °CThis compound (1)Not specifiedMinimal racemization at C-12[1]
ETP Formation Dithiol precursorTFA, CH2Cl2, triethylsilaneETP (+)-245045% exo-methylene byproduct (in absence of triethylsilane)[5]

Experimental Protocols

Protocol 1: Minimizing Epimerization during Intramolecular Cyclization

  • Dissolve the linear ΔTrp-L-Ala precursor in a suitable high-boiling point solvent (e.g., toluene, xylene).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the optically pure this compound derivative.

Protocol 2: Purification of Sensitive Diketopiperazines

  • Neutralize the crude product mixture with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous workup.

  • Prepare a slurry of neutral or deactivated silica gel in the desired eluent system.

  • Load the crude product onto the column.

  • Elute the column with a non-acidic solvent system (e.g., hexane/ethyl acetate, dichloromethane/ethyl acetate).

  • Monitor fractions by TLC and combine those containing the pure product.

  • Remove the solvent under reduced pressure.

Protocol 3: Optimization of Coupling Reactions

  • Set up a series of parallel reactions in small vials.

  • To each vial, add the aldehyde and diketopiperazine starting materials.

  • Add a different base (e.g., piperidine, DBU, triethylamine) and solvent (e.g., piperidine, DMF, THF) to each vial.

  • Run the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C).

  • Monitor the reactions at set time points using TLC or LC-MS to determine the optimal conditions for product formation and minimal byproduct formation.

Protocol 4: Trapping Carbocation Intermediates

  • Dissolve the substrate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add triethylsilane (1.5-2.0 equivalents) to the reaction mixture.

  • Slowly add the reagent that initiates carbocation formation (e.g., a Lewis acid or strong protic acid).

  • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Proceed with standard aqueous workup and purification.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Key Side Reactions in this compound Derivative Synthesis

Side_Reactions cluster_synthesis This compound Derivative Synthesis Linear Precursor Linear Precursor Desired Product Desired Product Linear Precursor->Desired Product Intramolecular Cyclization Side Product 1 Epimerized Product Linear Precursor->Side Product 1 High Temperature Side Product 2 Variecolorin H Desired Product->Side Product 2 Silica Gel / Acid Side Product 3 Coupling Byproducts Aldehyde + DKP Core Aldehyde + DKP Core Aldehyde + DKP Core->Desired Product Coupling Aldehyde + DKP Core->Side Product 3 Steric Hindrance

Caption: Common side reaction pathways in this compound derivative synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Synthesis check_purity Analyze Crude Product (NMR, LC-MS) start->check_purity racemization Racemization/ Epimerization check_purity->racemization Loss of Optical Purity byproducts Multiple Byproducts check_purity->byproducts Complex Mixture starting_material Unreacted Starting Material check_purity->starting_material High SM Content lower_temp Lower Cyclization Temperature racemization->lower_temp optimize_coupling Optimize Coupling Conditions byproducts->optimize_coupling check_reagents Check Reagent Purity and Stoichiometry starting_material->check_reagents

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Artifact formation during purification of Neoechinulin B.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Neoechinulin B. The information focuses on preventing and identifying artifact formation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common artifact observed during the purification of Neoechinulin B?

A1: The most frequently reported artifact formed during the purification of Neoechinulin B is Variecolorin H.[1][2] This transformation can occur during silica (B1680970) gel chromatography, particularly when using a solvent system of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).[1][2]

Q2: What causes the formation of Variecolorin H from Neoechinulin B?

A2: The formation of Variecolorin H from Neoechinulin B is primarily caused by acidic conditions.[1][2] The presence of acid, either from the silica gel itself or from solvents, can catalyze this transformation.[1][2]

Q3: How can I prevent the formation of Variecolorin H during purification?

A3: To minimize the formation of Variecolorin H, it is crucial to avoid acidic conditions. Consider the following preventative measures:

  • Use Neutralized Silica Gel: Pre-neutralize the silica gel by washing it with a solvent system containing a small amount of a volatile base, such as triethylamine (B128534) or ammonia, followed by thorough equilibration with the mobile phase.

  • Employ Alternative Chromatographic Methods: Consider using alternative purification techniques that are less likely to have acidic environments, such as reversed-phase HPLC with a neutral or basic mobile phase.

  • Solvent Purity: Ensure the use of high-purity solvents to avoid acidic impurities.

Q4: How can I detect the presence of Variecolorin H in my purified Neoechinulin B sample?

A4: The presence of Variecolorin H can be detected using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method that can resolve Neoechinulin B and Variecolorin H. The artifact will appear as a separate peak.

  • Mass Spectrometry (MS): Compare the mass spectra of your sample with the known masses of Neoechinulin B and Variecolorin H.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of Variecolorin H and distinguish it from Neoechinulin B.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of an unexpected peak during HPLC analysis of purified Neoechinulin B. Formation of Variecolorin H due to acidic conditions during silica gel chromatography.[1][2]1. Confirm the identity of the unexpected peak as Variecolorin H using MS and NMR. 2. Re-purify the mixture using a non-acidic method (e.g., neutral silica gel, reversed-phase HPLC).
Low yield of Neoechinulin B after silica gel chromatography. Conversion of Neoechinulin B to Variecolorin H.[1][2]1. Analyze a small aliquot of the crude material and the column fractions by HPLC to quantify the conversion. 2. If significant conversion is observed, switch to a less acidic purification method for the remaining material.
Inconsistent biological activity of purified Neoechinulin B batches. Contamination with the inactive artifact, Variecolorin H.1. Screen all batches for the presence of Variecolorin H using a validated HPLC method. 2. Establish a purity specification for Neoechinulin B that includes a limit for the Variecolorin H artifact.

Quantitative Data

Table 1: Artifact Formation Under Acidic Conditions

Reactant Reagent Solvent Product Yield Reference
Neoechinulin BCatalytic H₂SO₄MeOHVariecolorin H74%[1][2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Formation of Variecolorin H from Neoechinulin B

This protocol describes the experimental conditions that lead to the formation of the Variecolorin H artifact.

  • Dissolution: Dissolve Neoechinulin B in methanol (MeOH).

  • Acidification: Add a catalytic amount of sulfuric acid (H₂SO₄) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the resulting Variecolorin H by silica gel chromatography.

Visualizations

Artifact_Formation_Workflow cluster_purification Purification of Neoechinulin B Crude_Extract Crude Extract Containing Neoechinulin B Silica_Gel Silica Gel Chromatography (CHCl3/MeOH) Crude_Extract->Silica_Gel Acidic_Conditions Acidic Conditions Silica_Gel->Acidic_Conditions Purified_NeoB Purified Neoechinulin B Acidic_Conditions->Purified_NeoB Ideal (Neutral pH) Artifact Variecolorin H (Artifact) Acidic_Conditions->Artifact Non-Ideal (Acidic pH)

Caption: Workflow of Neoechinulin B purification and potential artifact formation.

Caption: Troubleshooting logic for unexpected peaks in purified Neoechinulin B.

References

Addressing low yields in the coupling reaction for Neoechinulin B synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neoechinulin B Synthesis

Welcome to the technical support center for the synthesis of Neoechinulin B and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields in the key coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary coupling strategies for synthesizing the Neoechinulin B diketopiperazine core?

A1: There are two main reported strategies. The original method, reported by Inoue and Kishi, involves a direct coupling of an aldehyde with a diketopiperazine in piperidine (B6355638) at high temperatures.[1] A more recent, higher-yielding two-step method involves a base-induced coupling of an aldehyde with a protected diketopiperazine, followed by a deprotection/elimination step using tetra-n-butylammonium fluoride (B91410) (TBAF).[2][3][4]

Q2: My yield for the coupling reaction is significantly lower than reported values. What is the most common cause?

A2: The most frequently cited reason for low yields in the newer, base-induced coupling method is steric hindrance .[1][2] Substrates with bulky groups, particularly ortho-substituents on benzaldehyde (B42025) derivatives, can dramatically reduce or even prevent the reaction from proceeding.[5] For instance, coupling with a substrate possessing a methoxymethyl (MOM) group resulted in only a 14% yield, while 2-isopropylbenzaldehyde (B1297908) did not react at all.[1][5]

Q3: I am using the original piperidine-based coupling method and getting very low yields (<5%). Is this normal?

A3: Yes, very low yields can be a significant issue with this method, especially for certain substrates. For example, the synthesis of deprenylneoechinulin B (1b) using this protocol resulted in only a 4% yield, with 42% of the starting aldehyde recovered.[1][2] The reaction is performed at high temperatures (110 °C), which can lead to side reactions and the formation of unidentified byproducts.[1]

Q4: During purification, I've isolated a byproduct that appears to be related to my target compound. What might it be?

A4: A common artifact formed during the purification of Neoechinulin B is variecolorin H .[2] This can occur during silica (B1680970) gel chromatography, particularly when using chloroform (B151607) and methanol (B129727) as eluents, or upon acid treatment of Neoechinulin B in methanol.[1][2]

Troubleshooting Guide

Problem 1: Low yield in the base-induced coupling of an aldehyde (2) with diketopiperazine (4).

Possible Cause Troubleshooting Steps & Recommendations
Steric Hindrance The reaction is highly sensitive to steric bulk on the aldehyde. If your substrate is sterically hindered, consider that low yields are expected. The reaction with a MOM-protected aldehyde (2s) required three repeated attempts to achieve a 14% total yield.[1][2] For severely hindered substrates, an alternative synthetic route may be necessary.
Reagent Quality Ensure the base, potassium tert-butoxide (t-BuOK), is fresh and has not been deactivated by moisture. Use anhydrous N,N-dimethylformamide (DMF) as the solvent.
Reaction Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[6] If the reaction appears sluggish and starting material persists, consider extending the reaction time at room temperature. Avoid heating, as the original protocol is performed at room temperature.
Incomplete Reaction If a significant amount of starting material is recovered, you can repeat the reaction with the recovered material to increase the total yield, as was done for the synthesis of intermediate 5s.[2]

Problem 2: Low yield in the subsequent TBAF-mediated transformation.

Possible Cause Troubleshooting Steps & Recommendations
TBAF Quality Use a high-quality source of TBAF. The reaction is generally high-yielding (75-84%), so issues may point to reagent quality.[1][2]
Incomplete Deprotection Ensure the reaction goes to completion by monitoring via TLC. The removal of the tert-butyldimethylsilyl (TBS) group is typically efficient.
Purification Loss The product can be sensitive to acidic conditions on silica gel. Consider neutralizing the column with a small amount of triethylamine (B128534) in the eluent or using an alternative purification method like recrystallization if possible.

Data on Coupling Reaction Yields

The following tables summarize yields from different synthetic strategies for key intermediates.

Table 1: Comparison of Coupling Methods for Deprenylneoechinulin B (1b) Synthesis

Method Reactants Conditions Product Yield Reference
Inoue, Kishi, et al.Aldehyde (2b′) + DKP (3)Piperidine, 110 °C, 8h1b4%[1][2]
Two-Step Method (Step 1)Aldehyde (2b) + DKP (4)t-BuOK, DMF, rt5b89%[1][2]
Two-Step Method (Step 2)Intermediate (5b)TBAF1b′75%[1][2]

Table 2: Effect of Steric Hindrance on Base-Induced Coupling Yield

Aldehyde Substrate Conditions Product Yield Notes Reference
N-acetyl-3-indolecarboxaldehyde (2b)t-BuOK, DMF, rt5b89%Less hindered substrate[1][2]
MOM-protected aldehyde (2s)t-BuOK, DMF, rt5s14%Sterically hindered; total yield after 3 attempts[1][2]
2-isopropylbenzaldehyde (1r)t-BuOK, DMF, rtNo Product0%Severely hindered; reaction did not occur[1]

Experimental Protocols

Protocol 1: General Procedure for Base-Induced Coupling (Two-Step Method, Step 1)

This protocol is for the coupling of an aldehyde (2) with 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione (4).[2]

  • Dissolve the aldehyde (0.20 mmol, 1.0 equiv) and diketopiperazine 4 (0.40 mmol, 2.0 equiv) in anhydrous DMF (2.0 mL) in a suitable flask.

  • Cool the solution to 0 °C and stir for 15 minutes.

  • Add potassium tert-butoxide (t-BuOK) (0.58 mmol, 2.9 equiv) to the mixture.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates consumption of the aldehyde.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Dilute the mixture with ethyl acetate (B1210297) (EtOAc).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Inoue & Kishi Coupling Method

This protocol is for the direct coupling of aldehyde (2b′) with diketopiperazine (3).[1]

  • Dissolve aldehyde 2b′ (0.20 mmol) and diketopiperazine 3 (0.40 mmol) in piperidine (2.0 mL).

  • Stir the solution at 110 °C for 8 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., CHCl₃/acetone, 15:1) to isolate the product.

Visualized Workflows and Logic

The following diagrams illustrate the synthetic pathways and a troubleshooting decision process.

G cluster_0 High-Yield Two-Step Synthesis (Kuramochi et al.) cluster_1 Original Synthesis (Inoue, Kishi et al.) A1 Aldehyde (2) A3 Coupling Product (5) A1->A3 t-BuOK, DMF (Yield: 14-89%) A2 Protected DKP (4) A2->A3 A4 Final Core (1) A3->A4 TBAF (Yield: 75-84%) B1 Aldehyde (2) B3 Final Core (1) B1->B3 Piperidine, 110°C (Yield: 4-45%) B2 DKP (3) B2->B3

Caption: Comparative workflow of Neoechinulin B core synthesis methods.

G Start Low Yield Observed in Base-Induced Coupling CheckSterics Is the aldehyde substrate sterically hindered? Start->CheckSterics StericsYes Low yield is expected. - Repeat reaction with recovered starting material. - Consider alternative, less hindered substrate. CheckSterics->StericsYes Yes CheckReagents Are t-BuOK and DMF fresh and anhydrous? CheckSterics->CheckReagents No ReagentsNo Use fresh, anhydrous reagents. - Purchase new t-BuOK. - Use distilled/sure-seal DMF. CheckReagents->ReagentsNo No CheckMonitoring Was the reaction monitored to completion by TLC? CheckReagents->CheckMonitoring Yes MonitoringNo Extend reaction time at room temp. Do not assume a fixed duration. CheckMonitoring->MonitoringNo No Success Yield Improved CheckMonitoring->Success Yes

Caption: Troubleshooting flowchart for low coupling reaction yields.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Neoechinulin A and Neoechinulin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related fungal metabolites, Neoechinulin A and Neoechinulin B. Both are indole (B1671886) alkaloids of the diketopiperazine class, yet they exhibit distinct and sometimes overlapping pharmacological profiles. This document summarizes key experimental findings, presents quantitative data in a comparative format, outlines methodologies for pivotal experiments, and visualizes the underlying signaling pathways.

Overview of Biological Activities

This compound has been extensively studied for its anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] In contrast, Neoechinulin B has garnered significant attention for its potent antiviral activities, particularly against the Hepatitis C virus (HCV) and influenza A virus.[1][3] While both compounds exhibit antioxidant properties, their primary therapeutic potentials appear to diverge.[1][2]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the reported biological activities of this compound and Neoechinulin B, including quantitative data where available from comparative studies.

Table 1: Comparative Anti-inflammatory and Cytotoxic Effects

Biological ActivityThis compoundNeoechinulin BCell LineNotes
Inhibition of Nitric Oxide (NO) ProductionPotent inhibitorSimilar suppressive effect at lower dosesRAW264.7 macrophagesNeoechinulin B showed an influence on cell viability at higher concentrations.[1][2]
Inhibition of Prostaglandin E2 (PGE2) ProductionInhibitorNot specifiedRAW264.7 macrophagesThis compound's mechanism was further elucidated.[1][2]
CytotoxicityLowHigher at increased concentrationsRAW264.7 macrophagesCell viability was affected by Neoechinulin B at concentrations used for anti-inflammatory studies.[1][2]

Table 2: Comparative Antiviral Activity

VirusThis compoundNeoechinulin BCell LineKey Findings
Hepatitis C Virus (HCV)Not reported as a primary activityPotent inhibitorHuh7.5.1 cellsNeoechinulin B acts as an antagonist of the Liver X Receptor (LXR).[4][5] The exomethylene moiety of Neoechinulin B is crucial for its anti-HCV activity.[5]
Influenza A Virus (H1N1)Not a primary reported activityPotent inhibitorMadin-Darby canine kidney (MDCK) cellsNeoechinulin B is reported to interfere with viral entry.[1][3]
SARS-CoV-2Inhibitor of Mpro (IC50 ≈ 0.47 µM)Shows antiviral activityVeroE6/TMPRSS2 cellsThe exomethylene moiety in Neoechinulin B is also important for anti-SARS-CoV-2 activity.[5][6][7]

Table 3: Other Key Biological Activities

ActivityThis compoundNeoechinulin BKey Mechanisms and Notes
Anticancer Induces apoptosis in HeLa cellsLess exploredUpregulates Bax, downregulates Bcl-2, and activates caspase-3 via p53.[1][3]
Neuroprotection Protects PC12 neuronal cells from oxidative stress and neurotoxins.[1][2][3]Less exploredSuppresses Aβ42-induced microglial activation.[3][8]
Antioxidant Possesses radical scavenging and anti-nitration activities.[1][2]Shows antioxidant properties.[4]The C8/C9 double bond is suggested to be important for this activity in this compound.[2][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and B.

Anti-inflammatory Activity Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or Neoechinulin B for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitric Oxide (NO) Measurement: After a 24-hour incubation period, the production of NO in the culture supernatant is measured using the Griess reagent.

  • PGE2 Measurement: The concentration of PGE2 in the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the mechanism of action, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific antibodies against iNOS, COX-2, p-p38, p38, p-IκBα, and IκBα to assess the effects on the NF-κB and MAPK signaling pathways.[10]

  • Cell Viability Assay: The cytotoxicity of the compounds is assessed using an MTT assay.

Anti-Hepatitis C Virus (HCV) Activity Assay
  • Cell Culture and Infection: Huh7.5.1 cells are infected with HCV (Jc1 strain) at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following infection, the cells are treated with different concentrations of Neoechinulin B.

  • Quantification of HCV Production: After 72 hours, the culture supernatant is collected, and the level of infectious virus is determined by reinfecting naive Huh7.5.1 cells and quantifying the intracellular HCV core protein levels using an ELISA or by immunoblotting.[4][5]

  • Reporter Gene Assay for LXR Activity: To investigate the effect on the Liver X Receptor (LXR), a reporter gene assay is performed. Cells are co-transfected with an LXR-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. After treatment with Neoechinulin B and an LXR agonist, the luciferase activities are measured. A decrease in firefly luciferase activity indicates LXR antagonism.[4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Neoechinulin_A_Anti_inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Inflammatory_Response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IkB_alpha IκB-α Phosphorylation & Degradation TLR4->IkB_alpha p38_MAPK p38 MAPK Phosphorylation TLR4->p38_MAPK NeoechinulinA This compound NeoechinulinA->IkB_alpha NeoechinulinA->p38_MAPK NFkB NF-κB (p65/p50) Nuclear Translocation IkB_alpha->NFkB NFkB_activation NF-κB Activation NFkB->NFkB_activation iNOS_COX2 iNOS & COX-2 Expression NFkB_activation->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_activation->Pro_inflammatory_Cytokines p38_MAPK->iNOS_COX2 p38_MAPK->Pro_inflammatory_Cytokines

Caption: this compound's anti-inflammatory mechanism.

Neoechinulin_B_Anti_HCV_Pathway cluster_LXR Liver X Receptor (LXR) Pathway cluster_HCV HCV Replication NeoechinulinB Neoechinulin B LXR LXR NeoechinulinB->LXR LXR_transcription LXR-mediated Transcription LXR->LXR_transcription Lipid_Metabolism Lipid Metabolism Alteration LXR_transcription->Lipid_Metabolism DMV_Formation Double-Membrane Vesicle (DMV) Formation LXR_transcription->DMV_Formation HCV_Replication HCV Replication DMV_Formation->HCV_Replication

Caption: Neoechinulin B's anti-HCV mechanism.

Experimental_Workflow_Anti_Inflammatory cluster_Analysis Analysis Start Start: Culture RAW264.7 Cells Pretreat Pre-treat with This compound or B Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess_Assay Griess Assay (NO levels) Incubate->Griess_Assay ELISA ELISA (PGE2 levels) Incubate->ELISA Western_Blot Western Blot (iNOS, COX-2, etc.) Incubate->Western_Blot MTT_Assay MTT Assay (Cell Viability) Incubate->MTT_Assay

References

Unmasking Molecular Allies: Validating Neoechinulin A's Binding Targets with Phage Display

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Neoechinulin (B12335001) A, a naturally occurring indole (B1671886) alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. A critical step in harnessing its therapeutic potential lies in the precise identification and validation of its molecular binding targets. This guide provides a comprehensive comparison of phage display technology for this purpose, supported by experimental data, and contrasts it with other established target validation methodologies.

Phage Display: A Powerful Tool for Target Discovery

Phage display is a powerful high-throughput screening technique used to identify protein-protein, protein-peptide, and protein-small molecule interactions. In the context of Neoechinulin A, this method has been successfully employed to uncover novel binding partners, offering insights into its mechanism of action.

A key study successfully utilized a T7 phage display library expressing random nonamer peptides to identify proteins that directly bind to this compound.[1] This approach led to the identification of two potential target proteins: chromogranin B and glutaredoxin 3.[1] The binding affinity of this compound to these identified proteins was subsequently confirmed using Quartz Crystal Microbalance (QCM) analyses, a label-free technique that measures mass changes on a sensor surface.[1]

Experimental Workflow: Phage Display for this compound

The experimental workflow for identifying this compound's binding targets using phage display typically involves the following key steps:

Phage_Display_Workflow cluster_panning Biopanning Cycles (Affinity Selection) cluster_identification Target Identification cluster_validation Binding Validation p1 Immobilized This compound p2 Incubation with T7 Phage Library p1->p2 p3 Washing (Remove non-binders) p2->p3 p4 Elution of Bound Phages p3->p4 p5 Amplification of Eluted Phages p4->p5 p5->p2 Repeat 3-5 cycles i1 DNA Sequencing of Enriched Phages p5->i1 i2 Peptide Sequence Identification i1->i2 i3 Database Search (e.g., BLAST) i2->i3 i4 Identification of Candidate Proteins i3->i4 v1 Expression & Purification of Candidate Proteins i4->v1 v2 Quartz Crystal Microbalance (QCM) v1->v2 v3 Confirmation of Binding Affinity v2->v3

Phage display workflow for this compound target identification.

Quantitative Data Summary

The following table summarizes the quantitative data from the phage display and subsequent validation experiments for this compound's binding targets.

Target ProteinValidation MethodQuantitative MetricValueReference
Chromogranin BQuartz Crystal Microbalance (QCM)Dissociation Constant (Kd)High Affinity[1]
Glutaredoxin 3Quartz Crystal Microbalance (QCM)Dissociation Constant (Kd)High Affinity[1]
SARS-CoV-2 MproIn vitro Enzymatic AssayIC500.47 µM[2]

Comparative Analysis of Target Validation Methods

While phage display proved effective in identifying novel targets for this compound, a variety of other techniques can be employed for target validation, each with its own advantages and limitations. The choice of method often depends on the specific research question, the nature of the small molecule and its target, and available resources.

MethodPrincipleAdvantagesDisadvantagesRelevance to this compound
Phage Display Selection of phage-displayed peptides that bind to an immobilized small molecule.Unbiased, high-throughput discovery of novel protein targets. No prior knowledge of targets is required.Indirect method; requires confirmation with secondary assays. Can be time-consuming.Successfully identified chromogranin B and glutaredoxin 3 as binding partners.[1]
Affinity Chromatography A small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Direct identification of binding partners. Can be used for preparative purification of target proteins.Requires chemical modification of the small molecule, which may alter its binding properties. Non-specific binding can be an issue.A viable alternative for confirming phage display hits or for de novo target identification.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free and can be performed in a cellular context, confirming target engagement in a more physiological environment.Not suitable for all proteins. Can be technically challenging and requires specific antibodies or mass spectrometry for detection.Could be used to confirm the engagement of this compound with its targets in intact cells.
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein.Provides real-time, label-free kinetic data (association and dissociation rates). High sensitivity.Requires specialized equipment. Immobilization of the protein may affect its conformation.A powerful technique to precisely quantify the binding kinetics of this compound to its purified target proteins.
Co-immunoprecipitation (Co-IP) An antibody to a suspected target protein is used to pull down the protein and any interacting molecules from a cell lysate.Validates interactions within a cellular context.Requires a specific antibody for the target protein. May not detect weak or transient interactions.Could be used if a specific target of this compound is hypothesized, to see if the small molecule disrupts a known protein-protein interaction.
In Silico Molecular Docking Computational simulation of the binding of a small molecule to the three-dimensional structure of a target protein.Provides insights into the potential binding mode and affinity. Can screen large libraries of compounds virtually.Predictions require experimental validation. The accuracy depends on the quality of the protein structure and the scoring functions used.Used to support the binding of this compound to SARS-CoV-2 Mpro.[2]
Logical Relationship of Target Validation Approaches

The following diagram illustrates the logical flow from target identification to validation, highlighting the complementary nature of different techniques.

Target_Validation_Logic cluster_discovery Target Discovery (Unbiased) cluster_confirmation Initial Binding Confirmation cluster_cellular In-Cellular Target Engagement cluster_functional Functional Validation discovery Phage Display or Affinity Chromatography-MS confirmation SPR, QCM, or ITC (Biophysical Validation) discovery->confirmation cellular Cellular Thermal Shift Assay (CETSA) confirmation->cellular functional Cell-based Assays (e.g., siRNA knockdown, reporter assays) cellular->functional

Logical flow of small molecule target validation.

Detailed Experimental Protocols

Phage Display Protocol for this compound Target Identification

This protocol is a generalized summary based on established phage display methodologies.

  • Immobilization of this compound: this compound is chemically conjugated to a solid support, such as magnetic beads or a microplate surface.

  • Biopanning:

    • The T7 phage display library, expressing a diverse collection of peptides, is incubated with the immobilized this compound.

    • Non-specifically bound phages are removed through a series of washing steps.

    • Specifically bound phages are eluted.

    • The eluted phages are amplified by infecting E. coli.

    • This panning cycle is repeated 3-5 times to enrich for high-affinity binders.

  • Identification of Binding Peptides:

    • The DNA from the enriched phage clones is isolated and sequenced to determine the amino acid sequence of the displayed peptides.

    • The peptide sequences are used to search protein databases (e.g., BLAST) to identify the proteins from which these peptides originated.

  • Target Validation:

    • The candidate target proteins are expressed and purified.

    • The binding of this compound to the purified proteins is confirmed using a secondary biophysical method, such as Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR), to determine the binding affinity.

Conclusion

The validation of this compound's binding targets is a crucial endeavor for advancing its development as a therapeutic agent. Phage display has proven to be a valuable tool for the de novo identification of its molecular partners.[1] However, a comprehensive understanding of this compound's mechanism of action will likely require a multi-faceted approach, integrating phage display with orthogonal validation methods such as CETSA and SPR. This comparative guide provides researchers with a framework for selecting the most appropriate techniques to elucidate the complex biology of this promising natural product.

References

A Comparative Analysis of Neoechinulin A and Other Diketopiperazine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Neoechinulin A with other notable diketopiperazine alkaloids. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Diketopiperazines (DKPs) are a large and structurally diverse class of natural products, primarily produced by fungi and bacteria.[1] They are cyclic dipeptides that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] this compound, an indole-containing diketopiperazine, has garnered significant attention for its potent and varied bioactivities. This guide offers a comparative analysis of this compound with other well-known diketopiperazine alkaloids, focusing on their performance in preclinical studies.

Structural Overview

This compound is characterized by an indole (B1671886) moiety, an isoprenyl group, and a diketopiperazine core.[1] The structure of this compound and other diketopiperazine alkaloids discussed in this guide are presented below.

Figure 1: Chemical Structures of Selected Diketopiperazine Alkaloids

AlkaloidChemical Structure
This compound this compound structure
Echinulin Echinulin structure
Gliotoxin Gliotoxin structure
Brevianamide F Brevianamide F structure

Comparative Biological Activity

The biological activities of this compound and other diketopiperazine alkaloids have been evaluated in various in vitro assays. The following tables summarize their half-maximal inhibitory concentrations (IC50) in key therapeutic areas.

Anticancer Activity

The cytotoxicity of these alkaloids has been tested against several cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50, µM) of Diketopiperazine Alkaloids

AlkaloidHeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)Other Cell Lines
This compound 1.25 - 10[1]---PANC-1: 23.4 µM[2]
Echinulin Low cytotoxicity[3]--1.51 (24h), 1.73 (48h)[3]22Rv1, PC-3, LNCaP: 63.2, 41.7, 25.9 µM[3]
Gliotoxin --A459/ADR: 0.24 - 0.40 µM[4]--
Brevianamide F >200[5]--Moderate activity[5]-
Expansine C -3.23[6]---
Asperthrin A ----THP-1 (P. acnes-induced): 1.5 µM[4]
(+)-Verticillin A Nanomolar range[7]Nanomolar range[7]--Ovarian, Liver cancer: Nanomolar range[7]

Note: "-" indicates data not found in the searched sources.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Diketopiperazine Alkaloids

AlkaloidInhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages
This compound Dose-dependent inhibition (12.5 - 100 µM)
Neoechinulin B Similar to this compound at lower doses, but affects cell viability at 25 µM[1]
Aspechinulins B & C 20 - 90[8]
Penipiperazine A & B Significant inhibition of NO release[9]

Note: Specific IC50 values for this compound in this assay were not consistently reported as a single value but rather as a dose-dependent effect.

Antiviral Activity

Recent studies have highlighted the antiviral properties of some diketopiperazine alkaloids.

Table 3: Comparative Antiviral Activity (IC50, µM) of Diketopiperazine Alkaloids

AlkaloidSARS-CoV-2 MproHepatitis C Virus (HCV)
This compound 0.47[10]-
Neoechinulin B 32.94.9 - 0.0059
Echinulin 3.90[10]-

Note: "-" indicates data not found in the searched sources.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathway

In response to inflammatory stimuli like LPS, this compound has been shown to suppress the activation of NF-κB and p38 MAPK pathways in macrophages.[1] This leads to a reduction in the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β.[1]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 IκBα IκBα IKK->IκBα | P NFκB NF-κB IκBα->NFκB | Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFκB->Inflammatory_Mediators Transcription p38->Inflammatory_Mediators Activation NeoechinulinA This compound NeoechinulinA->IKK NeoechinulinA->p38

Caption: this compound inhibits inflammatory responses by blocking NF-κB and p38 MAPK pathways.

Anticancer Signaling Pathway

In cervical cancer (HeLa) cells, this compound has been reported to induce apoptosis through a p53-dependent pathway.[1] Upregulation of p53 leads to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering the caspase cascade.[1]

anticancer_pathway NeoechinulinA This compound p53 p53 NeoechinulinA->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspases Caspase Cascade Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis mtt_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_readout Readout cell_seeding 1. Seed cells in a 96-well plate compound_treatment 2. Treat cells with diketopiperazines cell_seeding->compound_treatment incubation 3. Incubate for 24-72 hours compound_treatment->incubation add_mtt 4. Add MTT reagent incubation->add_mtt incubate_mtt 5. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 6. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 7. Measure absorbance at ~570 nm solubilize->read_absorbance lps_assay_workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_incubation Incubation cluster_readout Readout cell_seeding 1. Seed RAW 264.7 cells in a 96-well plate pre_treatment 2. Pre-treat with diketopiperazines cell_seeding->pre_treatment lps_stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) pre_treatment->lps_stimulation incubation 4. Incubate for 24 hours lps_stimulation->incubation collect_supernatant 5. Collect supernatant incubation->collect_supernatant griess_assay 6. Perform Griess assay for Nitrite (NO) quantification collect_supernatant->griess_assay

References

In-Vivo Anticancer Potential of Neoechinulin A: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neoechinulin A, a fungal metabolite, has demonstrated promising anticancer properties in laboratory studies. This guide provides a comparative overview of its validated effects against cervical cancer cells and contextualizes its potential by presenting in-vivo data for standard-of-care chemotherapies. While in-vivo validation for this compound is currently lacking in published literature, this guide serves as a resource for future preclinical research by outlining established experimental protocols and highlighting the existing data on its mechanism of action.

Performance Comparison: this compound vs. Standard Chemotherapies

A direct in-vivo comparison of this compound with other anticancer agents is not possible due to the absence of published animal studies on its anticancer efficacy. However, its in-vitro potency against HeLa human cervical cancer cells has been documented.

Table 1: In-Vitro Anticancer Activity of this compound

CompoundCell LineAssay TypeEndpointResultCitation
This compoundHeLaProliferation AssayIC501.25–10 μM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

To provide a benchmark for potential in-vivo studies, the following table summarizes the performance of standard chemotherapeutic agents, Cisplatin (B142131) and Paclitaxel (B517696), in mouse xenograft models of cervical cancer.

Table 2: In-Vivo Efficacy of Standard Chemotherapies in Cervical Cancer Xenograft Models

DrugCancer ModelAnimal ModelDosageKey FindingsCitation
CisplatinHeLa XenograftMice5 µg/g body weight, intraperitoneallySignificant reduction in tumor growth when combined with focused ultrasound.[2][2]
CisplatinHeLa XenograftMiceNot specifiedSynergistic antiproliferative effect when combined with mifepristone (B1683876).[3][3]
CisplatinME-180 XenograftMice2.0 mg/kg, 3 treatmentsEnhanced anticancer effect when combined with BV10.[4][4]
PaclitaxelCaSki XenograftNude MiceNot specifiedAdditive effects on tumor growth inhibition when combined with Atrasentan.[5]
Paclitaxel (Nanoparticles)HeLa XenograftNude MiceLow doseSignificantly inhibited tumor growth and prolonged survival time when combined with radiotherapy.[6][6]

Mechanism of Action: this compound's Pro-Apoptotic Pathway

In-vitro studies on HeLa cells have elucidated a potential mechanism by which this compound exerts its anticancer effects. The compound appears to induce apoptosis (programmed cell death) through the modulation of key regulatory proteins.[1][7][8][9]

This compound treatment leads to the upregulation of the p53 tumor suppressor protein.[7][9] Activated p53, in turn, increases the expression of p21, a protein that halts the cell cycle, thereby inhibiting cell proliferation.[7][9] Furthermore, this compound influences the balance of pro- and anti-apoptotic proteins by increasing the levels of Bax (pro-apoptotic) and decreasing the levels of Bcl-2 (anti-apoptotic).[1][8] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the caspase cascade, ultimately leading to apoptosis.[1]

NeoechinulinA_Pathway NeoechinulinA This compound p53 p53 Activation NeoechinulinA->p53 Bax Bax Upregulation NeoechinulinA->Bax Bcl2 Bcl-2 Downregulation NeoechinulinA->Bcl2 p21 p21 Upregulation p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Proposed signaling pathway of this compound in cervical cancer cells.

Experimental Protocols

The following is a generalized protocol for an in-vivo xenograft study to assess the anticancer efficacy of a test compound like this compound. This protocol is based on standard methodologies reported in the literature for cervical cancer models.[2][3][6]

Objective: To evaluate the in-vivo anticancer activity of this compound in a human cervical cancer xenograft mouse model.

Materials:

  • Human cervical cancer cell line (e.g., HeLa)

  • Immunocompromised mice (e.g., athymic nu/nu or SCID)

  • This compound (test compound)

  • Vehicle control (e.g., saline, DMSO solution)

  • Positive control (e.g., Cisplatin)

  • Cell culture reagents

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: HeLa cells are cultured under standard conditions.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Cell Implantation: A suspension of HeLa cells (typically 1-5 x 10^6 cells) in sterile saline or a mixture with Matrigel is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

  • Drug Administration: The test compound, vehicle, and positive control are administered according to a predetermined schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral gavage, intravenous).

  • Data Collection: Tumor volumes and body weights are monitored throughout the study. Animal well-being is observed daily.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis CellCulture Cell Culture (HeLa) TumorImplantation Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorMonitoring Tumor Growth Monitoring TumorImplantation->TumorMonitoring Randomization Randomization TumorMonitoring->Randomization Treatment Treatment Administration Randomization->Treatment DataCollection Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint Endpoint & Tumor Excision DataCollection->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis

General workflow for in-vivo anticancer drug validation.

Conclusion

This compound demonstrates notable anticancer activity in in-vitro settings against human cervical cancer cells, with a proposed mechanism involving the induction of p53-mediated apoptosis. However, a critical gap exists in the current scientific literature regarding its in-vivo efficacy. The provided data on standard chemotherapies and the outlined experimental protocol are intended to facilitate the design of future preclinical studies to validate these promising in-vitro findings in a living organism. Such studies are imperative to determine the true therapeutic potential of this compound and its viability as a candidate for further drug development.

References

Comparing the neuroprotective effects of Neoechinulin A and its synthetic analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Neuroprotective Effects of Neoechinulin (B12335001) A and Its Synthetic Analogs

Introduction

Neoechinulin A, a diketopiperazine-type indole (B1671886) alkaloid isolated from fungi of the Aspergillus and Eurotium genera, has garnered significant attention for its diverse pharmacological activities.[1][2] Among these, its neuroprotective effects are particularly promising for the potential development of therapeutics against neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][3] This guide provides a detailed comparison of the neuroprotective properties of this compound and its synthetic analogs, supported by experimental data, detailed methodologies, and visual diagrams of the underlying mechanisms and experimental workflows.

Neuroprotective Profile of this compound

This compound exhibits potent cytoprotective effects against a range of neurotoxins in cellular models of neurodegeneration.[1] It has been shown to protect neuron-like PC12 cells from cytotoxicity induced by:

  • Peroxynitrite and 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1): These molecules generate oxidative and nitrosative stress, which are implicated in neuronal cell death.[1][2][4][5]

  • 1-methyl-4-phenylpyridinium (MPP+): A potent neurotoxin that induces Parkinson's-like symptoms.[1][2]

  • Rotenone: A pesticide that inhibits mitochondrial complex I, leading to neuronal damage.[1][4]

The neuroprotective mechanisms of this compound are multifaceted and include anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][5] It has been reported to suppress the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] Furthermore, this compound can modulate inflammatory pathways by inhibiting the activation of NF-κB and p38 MAPK, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][3] The compound also exhibits anti-apoptotic properties by inhibiting the activation of caspase-3-like proteases and enhances the NAD(P)H-producing capacity of cells.[4][5]

Structure-Activity Relationship of this compound Analogs

The synthesis and evaluation of this compound analogs have been crucial in elucidating the structural features essential for its neuroprotective activity. Studies have revealed that the C8/C9 double bond in the indole moiety is critical for its cytoprotective effects.[2][6] Analogs lacking this double bond, such as 8,9-dihydrothis compound, show a significant reduction or complete loss of activity against SIN-1-induced cytotoxicity.[2] In contrast, the stereochemistry at the C-12 position, derived from alanine, does not appear to play a significant role in its neuroprotective action.[2]

Quantitative Comparison of Neuroprotective Activity

The following table summarizes the cytoprotective activity of this compound stereoisomers against SIN-1-induced cell death in nerve growth factor (NGF)-differentiated PC12 cells.

CompoundConcentration (µM)Cell Viability (% of control)
Control (SIN-1 only)-50
(-)-Neoechinulin A1085
(+)-Neoechinulin A1082
8,9-dihydrothis compound1055

Data adapted from studies on NGF-differentiated PC12 cells treated with 1 mM SIN-1 for 24 hours.[2]

Experimental Protocols

In Vitro Neuroprotection Assay using PC12 Cells

This protocol describes a common method for evaluating the neuroprotective effects of this compound and its analogs against neurotoxin-induced cytotoxicity.

  • Cell Culture and Differentiation:

    • PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.

    • For differentiation into a neuronal phenotype, cells are seeded on collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.

  • Induction of Cytotoxicity:

    • Differentiated PC12 cells are pre-treated with various concentrations of this compound or its synthetic analogs for 1-2 hours.

    • Cytotoxicity is induced by adding a neurotoxin, for example, 1 mM 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1) or 100 µM 1-methyl-4-phenylpyridinium (MPP+).[1][2]

  • Assessment of Cell Viability:

    • After 24 hours of incubation with the neurotoxin, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.

Anti-Inflammatory Activity Assay in RAW264.7 Macrophages

This protocol is used to assess the anti-inflammatory properties of the compounds.

  • Cell Culture:

    • RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Induction of Inflammation:

    • Cells are pre-treated with this compound or its analogs for 1 hour.

    • Inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS).[1][3]

  • Measurement of Inflammatory Mediators:

    • After 24 hours, the culture supernatant is collected.

    • The production of nitric oxide (NO) is measured using the Griess reagent.

    • The levels of prostaglandin E2 (PGE2) are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Visualizing Mechanisms and Workflows

NeoechinulinA_Neuroprotection_Pathway cluster_stress Neurotoxins (MPP+, Rotenone, SIN-1) cluster_cell Neuronal Cell cluster_intervention Intervention Toxin Neurotoxins ROS_RNS ↑ ROS / RNS Production Toxin->ROS_RNS Inflammation ↑ Inflammation (NF-κB, p38 MAPK) Toxin->Inflammation Apoptosis ↑ Apoptosis (Caspase-3 activation) ROS_RNS->Apoptosis Inflammation->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath NeoechinulinA This compound NeoechinulinA->ROS_RNS Inhibits NeoechinulinA->Inflammation Inhibits NeoechinulinA->Apoptosis Inhibits

Caption: Neuroprotective signaling pathway of this compound.

Neuroprotective_Assay_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future) Synthesis Synthesis of This compound Analogs CellCulture Neuronal Cell Culture (e.g., PC12, primary neurons) Synthesis->CellCulture Isolation Isolation of Natural this compound Isolation->CellCulture Toxicity Induce Neurotoxicity (e.g., MPP+, SIN-1) CellCulture->Toxicity Treatment Treatment with Test Compounds Toxicity->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability Mechanism Mechanistic Studies (ROS, Apoptosis, Inflammation) Viability->Mechanism AnimalModel Animal Model of Neurodegeneration Mechanism->AnimalModel Promising Candidates Behavioral Behavioral Tests AnimalModel->Behavioral Histology Histological Analysis Behavioral->Histology

Caption: Experimental workflow for neuroprotective drug discovery.

Conclusion

This compound demonstrates significant neuroprotective potential through its ability to counteract oxidative stress, inflammation, and apoptosis in neuronal cells. Structure-activity relationship studies have underscored the importance of the C8/C9 double bond for this bioactivity, guiding the design of synthetic analogs with potentially enhanced therapeutic properties. While in vitro studies have been promising, further research, including in vivo efficacy and safety evaluations, is necessary to translate these findings into clinical applications for the treatment of neurodegenerative disorders.[1][7]

References

Cross-Validation of Neoechinulin A's Antiviral Activity in Diverse Viral Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of Neoechinulin (B12335001) A and its analogue, Neoechinulin B, across a spectrum of viral models, including SARS-CoV-2, Influenza, Zika, and Dengue viruses. While direct experimental data for Neoechinulin A is currently limited to SARS-CoV-2, this guide incorporates data from its close structural analogue, Neoechinulin B, to offer a broader perspective on the potential antiviral scope of this class of compounds. The performance of these natural products is benchmarked against established antiviral agents, supported by detailed experimental methodologies and mechanistic insights.

Comparative Antiviral Efficacy: this compound/B vs. Standard Antivirals

The following tables summarize the in vitro inhibitory concentrations (IC50/EC50) and cytotoxic concentrations (CC50) of this compound, Neoechinulin B, and selected comparator antiviral drugs against various viruses.

Table 1: Antiviral Activity against SARS-CoV-2 (Main Protease Target)

CompoundTargetIC50 (µM)CC50 (µM)Cell Line
This compound SARS-CoV-2 Mpro 0.47 [1][2][3][4]Not ReportedIn vitro enzymatic assay
RemdesivirSARS-CoV-20.77>100Vero E6
GC376SARS-CoV-2 Mpro0.36[3]>100Vero E6

Table 2: Antiviral Activity against Influenza A Virus (H1N1)

CompoundTargetIC50/EC50 (µM)CC50 (µM)Cell Line
Neoechinulin B Influenza A/WSN/33 (H1N1) 27.4 [5][6]Not ReportedMDCK
OseltamivirInfluenza A (H1N1)0.00112>100MDCK
ZanamivirInfluenza A (H1N1)0.00092Not ReportedFluorometric neuraminidase assay

Note: Data for this compound against Influenza virus is not currently available. Data for the analogue Neoechinulin B is presented.

Table 3: Antiviral Activity against Zika Virus (ZIKV)

CompoundTargetIC50/EC50 (µM)CC50 (µM)Cell Line
This compound Zika Virus Data Not Available ------
SofosbuvirZIKV0.38 - 5.0[7][8]>20Huh-7, Vero, A549
Favipiravir (T-705)ZIKV35>100Vero

Note: There is currently no published data on the antiviral activity of this compound against Zika virus.

Table 4: Antiviral Activity against Dengue Virus (DENV)

CompoundTargetIC50/EC50 (µM)CC50 (µM)Cell Line
This compound Dengue Virus Data Not Available ------
Balapiravir (R1479)DENV1.9 - 11Not ReportedHuh-7
NITD008DENV0.1 - 0.6Not ReportedHuh-7

Note: There is currently no published data on the antiviral activity of this compound against Dengue virus.

Mechanistic Insights and Signaling Pathways

The antiviral mechanisms of this compound and B appear to be virus-specific, targeting different stages of the viral life cycle.

This compound against SARS-CoV-2: this compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2][3][4] The proposed mechanism involves the binding of this compound to the active site of Mpro, thereby preventing the proteolytic processing of viral polyproteins and inhibiting the formation of a functional replication-transcription complex.

SARS_CoV_2_Mpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle Viral Polyprotein Viral Polyprotein Mpro Mpro Viral Polyprotein->Mpro Cleavage Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins Replication-Transcription Complex Replication-Transcription Complex Functional Viral Proteins->Replication-Transcription Complex Viral RNA Replication Viral RNA Replication Replication-Transcription Complex->Viral RNA Replication This compound This compound This compound->Mpro Inhibition

This compound inhibits the SARS-CoV-2 main protease (Mpro).

Neoechinulin B against Influenza and HCV: Neoechinulin B demonstrates a different mode of action against Influenza A virus by binding to the viral hemagglutinin, which is crucial for viral entry into host cells.[6][9] In the case of Hepatitis C Virus (HCV), Neoechinulin B acts as a suppressor of the liver X receptor (LXR), a host factor that HCV co-opts for its replication. By inhibiting LXR-mediated transcription, Neoechinulin B disrupts the formation of the membranous web where viral replication occurs.

Neoechinulin_B_Mechanisms cluster_influenza Influenza Virus Entry cluster_hcv HCV Replication Influenza Virus Influenza Virus Hemagglutinin Hemagglutinin Influenza Virus->Hemagglutinin Host Cell Receptor Host Cell Receptor Hemagglutinin->Host Cell Receptor Binding Viral Entry Viral Entry Host Cell Receptor->Viral Entry HCV HCV LXR LXR HCV->LXR Hijacks LXR-mediated Transcription LXR-mediated Transcription LXR->LXR-mediated Transcription Membranous Web Formation Membranous Web Formation LXR-mediated Transcription->Membranous Web Formation HCV RNA Replication HCV RNA Replication Membranous Web Formation->HCV RNA Replication Neoechinulin B Neoechinulin B Neoechinulin B->Hemagglutinin Inhibition Neoechinulin B->LXR Inhibition

Neoechinulin B inhibits Influenza entry and HCV replication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral activity findings. Below are summaries of key experimental protocols.

General Antiviral Screening Workflow:

Antiviral_Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Cell Culture Cell Culture Cell Culture->Primary Screening Viral Stock Viral Stock Viral Stock->Primary Screening Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay Hit Confirmation Hit Confirmation Dose-Response Assay->Hit Confirmation Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Hit Confirmation Mechanism of Action Studies Mechanism of Action Studies Hit Confirmation->Mechanism of Action Studies Confirmed Hit End End Hit Confirmation->End No Hit Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->End

A generalized workflow for antiviral drug screening.

1. SARS-CoV-2 Main Protease (Mpro) Inhibition Assay:

  • Principle: This is a fluorescence resonance energy transfer (FRET)-based enzymatic assay to measure the inhibition of Mpro activity.

  • Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic peptide substrate containing a cleavage site for Mpro, assay buffer (e.g., Tris-HCl, NaCl, EDTA), and the test compound (this compound).

  • Procedure:

    • The Mpro enzyme is pre-incubated with varying concentrations of this compound in a microplate.

    • The FRET-labeled peptide substrate is added to initiate the enzymatic reaction.

    • If Mpro is active, it cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11][12]

2. Plaque Reduction Assay (Influenza Virus):

  • Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

  • Materials: Madin-Darby Canine Kidney (MDCK) cells, Influenza A virus stock, cell culture medium, agarose (B213101) or Avicel overlay, crystal violet staining solution, and the test compound.

  • Procedure:

    • Confluent monolayers of MDCK cells are prepared in multi-well plates.

    • The cells are infected with a known dilution of influenza virus in the presence of serial dilutions of the test compound.

    • After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

    • The plates are incubated for several days until visible plaques are formed.

    • The cells are then fixed and stained with crystal violet, which stains viable cells, leaving the plaques (areas of dead or destroyed cells) unstained.

    • The plaques are counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[13][14][15][16]

3. Cell-Based Antiviral Assay (Zika Virus):

  • Principle: This assay measures the inhibition of viral replication by quantifying viral antigen or RNA in infected cells.

  • Materials: A susceptible cell line (e.g., Vero, Huh-7), Zika virus stock, cell culture medium, primary antibody against a ZIKV antigen (e.g., envelope protein), a labeled secondary antibody, and the test compound.

  • Procedure:

    • Cells are seeded in microplates and infected with Zika virus in the presence of different concentrations of the test compound.

    • After an incubation period, the cells are fixed and permeabilized.

    • The cells are then incubated with a primary antibody specific for a ZIKV protein.

    • A fluorescently labeled secondary antibody is added to detect the primary antibody.

    • The number of infected cells (fluorescent foci) is quantified using an automated imaging system or a fluorescence microscope.

    • The EC50 value is determined as the compound concentration that reduces the number of infected cells by 50%.[17][18][19]

4. Focus-Forming Unit (FFU) Assay (Dengue Virus):

  • Principle: Similar to the plaque reduction assay, this method quantifies infectious virus particles by detecting foci of infected cells.

  • Materials: A susceptible cell line (e.g., Vero, BHK-21), Dengue virus stock, cell culture medium, carboxymethylcellulose overlay, primary antibody against a DENV antigen, a labeled secondary antibody, and a substrate for colorimetric detection.

  • Procedure:

    • Cell monolayers in multi-well plates are infected with serial dilutions of the virus in the presence of the test compound.

    • After viral adsorption, the inoculum is replaced with a liquid overlay medium containing carboxymethylcellulose to limit virus spread.

    • Following incubation, the cells are fixed and permeabilized.

    • Infected cells are detected by immunostaining using a virus-specific primary antibody and an enzyme-conjugated secondary antibody.

    • A substrate is added to produce a colored precipitate at the sites of infection, forming visible foci.

    • The foci are counted, and the EC50 value is calculated as the compound concentration that reduces the number of foci by 50%.[7][8][20][21][22]

Conclusion

The available evidence demonstrates that this compound is a potent inhibitor of the SARS-CoV-2 main protease, a critical target for antiviral therapy. While direct experimental validation of this compound against other RNA viruses such as Influenza, Zika, and Dengue is currently lacking, the documented antiviral activity of its close analogue, Neoechinulin B, against Influenza and HCV suggests that the neoechinulin scaffold represents a promising starting point for the development of broad-spectrum antiviral agents. Further investigation into the antiviral profile of this compound against a wider range of viruses is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such future studies, which will be crucial for the continued exploration of this and other natural products in the fight against viral diseases.

References

Neoechinulin A Demonstrates Superior Potency Over Echinulin as a SARS-CoV-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent experimental data reveals that Neoechinulin A is a significantly more potent inhibitor of the SARS-CoV-2 main protease (Mpro) than its structural analog, Echinulin. In vitro studies have quantified this difference, establishing this compound as a promising candidate for further antiviral drug development. This guide provides a detailed comparison of their inhibitory activities, supported by experimental data and methodologies.

In Vitro Inhibitory Activity

A key study investigating the bio-guided isolation of indole (B1671886) diketopiperazine alkaloids from the Red Sea-derived fungus Aspergillus fumigatus MR2012 identified this compound as a potent inhibitor of SARS-CoV-2 Mpro.[1][2][3][4][5][6] The half-maximal inhibitory concentration (IC50) for this compound was determined to be 0.47 µM.[1][2][3][4][6][7][8] In the same study, Echinulin exhibited considerably weaker inhibition, with an IC50 value of 3.90 µM.[3][7][8] This indicates that this compound is approximately 8.3 times more potent than Echinulin in inhibiting the enzymatic activity of SARS-CoV-2 Mpro. The inhibitory effect of this compound is comparable to the reference standard GC376, which had an IC50 of 0.36 µM in the same assay.[3][7]

Comparative Inhibitory Potency
CompoundTargetIC50 (µM)Reference Compound (GC376) IC50 (µM)
This compoundSARS-CoV-2 Mpro0.47[1][2][3][7][8]0.36[3][7]
EchinulinSARS-CoV-2 Mpro3.90[3][7][8]0.36[3][7]

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

Both this compound and Echinulin are proposed to exert their antiviral effects by targeting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][3] This enzyme plays a crucial role in the viral replication cycle by cleaving polyproteins into functional viral proteins. Inhibition of Mpro effectively halts viral replication.

Molecular docking and molecular dynamics simulations have been employed to elucidate the binding interactions between these compounds and the Mpro active site.[1][2][3] Despite their structural similarities, subtle differences in their chemical structures are believed to account for the significant disparity in their inhibitory potencies.

cluster_virus SARS-CoV-2 Life Cycle cluster_drug_action Inhibitory Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Viral Replication Viral Replication Polyprotein Cleavage->Viral Replication New Virus Assembly New Virus Assembly Viral Replication->New Virus Assembly Virus Release Virus Release New Virus Assembly->Virus Release This compound This compound Mpro Mpro This compound->Mpro Inhibits (Potent) Echinulin Echinulin Echinulin->Mpro Inhibits (Weak) Mpro->Polyprotein Cleavage Required for Start Start Prepare Assay Plate Prepare 96-well plate Start->Prepare Assay Plate Add Mpro Enzyme Add SARS-CoV-2 Mpro to wells Prepare Assay Plate->Add Mpro Enzyme Add Compound Add varying concentrations of this compound or Echinulin Add Mpro Enzyme->Add Compound Incubate Incubate at specified temperature and time Add Compound->Incubate Add Substrate Add fluorogenic Mpro substrate Incubate->Add Substrate Measure Fluorescence Measure fluorescence intensity over time Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 values from dose-response curves Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

References

Confirming Neoechinulin A's Mechanism of Action: A Comparative Guide to Gene Silencing Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neoechinulin A (Ne-A), a naturally occurring indole (B1671886) alkaloid, has demonstrated significant therapeutic potential across a spectrum of applications, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2][3] Preclinical studies suggest that its efficacy stems from the modulation of key signaling pathways, primarily the NF-κB and p38 MAPK pathways, and induction of apoptosis through the p53 pathway.[1][4][5] This guide provides a comparative framework for utilizing gene silencing technologies to definitively confirm the molecular targets of this compound, offering a crucial step in its validation for drug development.

Unraveling the Anti-Inflammatory Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6] In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, Ne-A treatment leads to a dose-dependent decrease in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][4] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][4] The upstream regulation of these inflammatory enzymes is attributed to the inhibition of the NF-κB and p38 MAPK signaling pathways.[5][6]

The Pro-Apoptotic Mechanism in Cancer Cells

In the context of oncology, this compound exhibits pro-apoptotic effects.[1][4] Studies have indicated that Ne-A can upregulate the tumor suppressor protein p53.[7][8] This activation of p53 is proposed to initiate a cascade of events leading to apoptosis, including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases.[7]

Validating the Mechanism of Action with Gene Silencing

To unequivocally attribute the observed effects of this compound to the inhibition or activation of its putative targets, gene silencing serves as a powerful validation tool. By specifically knocking down the expression of key proteins in the proposed pathways, researchers can assess whether the therapeutic effects of Ne-A are diminished or abolished. This approach provides direct evidence of target engagement and on-target effects. The primary methods for achieving transient or stable gene knockdown include small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR-based technologies.[9]

Comparative Analysis of Gene Silencing Techniques
FeatureSmall Interfering RNA (siRNA)Short Hairpin RNA (shRNA)CRISPR-Cas9
Mechanism Post-transcriptional silencing via mRNA degradation.[9]Post-transcriptional silencing through processing into siRNA.[9]Gene editing at the DNA level, leading to permanent knockout.[9]
Effect Duration Transient (typically 3-7 days).[9]Stable, long-term knockdown, can be inducible.[9]Permanent and heritable.[9]
Delivery Method Transfection (e.g., lipofection, electroporation).[9]Transduction (typically using lentiviral vectors).[9]Transfection or transduction of Cas9 and guide RNA.[9]
On-Target Efficiency Variable, typically 70-95% knockdown.[9]High, can achieve >90% stable knockdown.[9]High, can achieve complete knockout.[9]
Suitability for Ne-A MoA Confirmation Ideal for initial, rapid validation of multiple targets.Suitable for creating stable cell lines for in-depth mechanistic studies and in vivo models.Best for definitive target validation and creating knockout models to study complete loss-of-function phenotypes.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for confirming the mechanism of action of this compound using siRNA-mediated gene silencing followed by functional assays.

G cluster_0 Gene Silencing cluster_1 This compound Treatment & Analysis cluster_2 Data Interpretation siRNA_design Design siRNA targeting NF-κB (p65), p38, iNOS, COX-2, p53 Transfection Transfect cells (e.g., RAW264.7, HeLa) with specific siRNA or scrambled control siRNA_design->Transfection Incubation Incubate for 24-72 hours to allow for protein knockdown Transfection->Incubation NeA_treatment Treat cells with this compound or vehicle control Incubation->NeA_treatment Western_blot Western Blot Analysis: - Target protein knockdown - Downstream pathway modulation NeA_treatment->Western_blot Functional_assays Functional Assays: - NO/PGE2 measurement (for inflammation) - Apoptosis assay (for cancer) NeA_treatment->Functional_assays Comparison Compare Ne-A effects in cells with target knockdown vs. control cells Western_blot->Comparison Functional_assays->Comparison Conclusion Conclusion: - Attenuated Ne-A effect confirms target - Unchanged effect suggests other targets Comparison->Conclusion

Caption: Experimental workflow for validating this compound's mechanism of action using siRNA.

Signaling Pathways Targeted by this compound

The diagrams below illustrate the proposed signaling pathways modulated by this compound. Gene silencing of the indicated target proteins would be performed to confirm their role in the observed cellular response.

Anti-Inflammatory Pathway

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB inhibits NFkB NF-κB (p65/p50) IKK->NFkB activates IkappaB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB iNOS_COX2_gene iNOS/COX-2 Genes NFkB_nuc->iNOS_COX2_gene activates transcription iNOS_COX2_protein iNOS/COX-2 Protein iNOS_COX2_gene->iNOS_COX2_protein NO_PGE2 NO / PGE2 Production iNOS_COX2_protein->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation NeA This compound NeA->p38 inhibits NeA->NFkB inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.
Pro-Apoptotic Pathway

G NeA This compound p53 p53 NeA->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed pro-apoptotic mechanism of this compound.

Experimental Protocols

siRNA Transfection Protocol (for a 6-well plate)
  • Cell Seeding: Seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator until they are 60-80% confluent (typically 18-24 hours).

  • siRNA-Transfection Reagent Complex Formation:

    • For each well, dilute 20-80 pmol of the specific siRNA duplex (targeting NF-κB p65, p38, iNOS, COX-2, or p53) and a non-targeting (scrambled) siRNA control into 100 µl of serum-free medium.

    • In a separate tube, dilute 2-8 µl of a suitable siRNA transfection reagent into 100 µl of serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature.

  • Transfection:

    • Wash the cells once with 2 ml of serum-free medium.

    • Add 0.8 ml of serum-free medium to each tube containing the siRNA-transfection reagent complexes.

    • Gently overlay the 1 ml mixture onto the washed cells.

  • Incubation Post-Transfection: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Addition of Growth Medium: Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.

  • Further Incubation: Incubate the cells for an additional 24-72 hours before proceeding with this compound treatment and subsequent assays.

Western Blot Protocol
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in 150 µl of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-20% polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (NF-κB p65, phospho-p38, iNOS, COX-2, p53, Bax, Bcl-2, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of gene silencing experiments designed to confirm the mechanism of action of this compound.

Table 1: Effect of NF-κB and p38 siRNA on this compound's Anti-Inflammatory Activity
Treatment GroupTarget GeneNO Production (% of LPS control)iNOS Expression (relative to control)
LPS + VehicleScrambled siRNA100 ± 8.51.00 ± 0.12
LPS + this compound (10 µM)Scrambled siRNA45 ± 5.20.35 ± 0.04
LPS + this compound (10 µM)NF-κB p65 siRNA88 ± 7.90.92 ± 0.10
LPS + this compound (10 µM)p38 siRNA92 ± 8.10.95 ± 0.11

Data are represented as mean ± SD. The expected outcome is that knockdown of NF-κB or p38 will abrogate the inhibitory effect of this compound on NO production and iNOS expression.

Table 2: Effect of p53 siRNA on this compound-Induced Apoptosis in HeLa Cells
Treatment GroupTarget GeneApoptotic Cells (%)Bax/Bcl-2 Ratio
VehicleScrambled siRNA5 ± 1.21.0 ± 0.2
This compound (20 µM)Scrambled siRNA35 ± 4.54.8 ± 0.6
This compound (20 µM)p53 siRNA12 ± 2.11.5 ± 0.3

Data are represented as mean ± SD. The expected outcome is that knockdown of p53 will significantly reduce the pro-apoptotic effect of this compound.

Comparison with Alternative Compounds

CompoundPrimary Target(s)Mechanism of ActionSuitability for Comparison
Parthenolide NF-κBInhibits IKK, preventing IκBα degradation and NF-κB activation.A well-characterized natural product NF-κB inhibitor to compare potency and specificity with Ne-A.
SB203580 p38 MAPKA specific, small molecule inhibitor of p38α and p38β.Provides a benchmark for the p38 inhibitory activity of Ne-A.
Nutlin-3 MDM2-p53 interactionInhibits the interaction between MDM2 and p53, leading to p53 stabilization and activation.An alternative mechanism for p53 activation to contrast with Ne-A's proposed mechanism.

By employing the rigorous approach of gene silencing, researchers can build a robust data package to support the proposed mechanisms of action for this compound. This level of target validation is essential for advancing this promising natural product through the drug discovery and development pipeline.

References

Safety Operating Guide

Proper Disposal of Neoechinulin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling and disposing of chemical compounds. This document provides essential, immediate safety and logistical information for the proper disposal of Neoechinulin A, ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. While it is considered non-hazardous for transport, appropriate personal protective equipment (PPE) should always be worn when handling this compound or its waste.

Recommended Personal Protective Equipment:

EquipmentSpecification
Eye Protection Safety goggles or glasses.
Hand Protection Chemically resistant gloves.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. For handling larger quantities or in case of dust formation, a respirator may be necessary.

In the event of a spill, avoid creating dust. Spills should be swept up and placed in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following procedure outlines the general steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as chemical waste.

  • Segregate this compound waste from other chemical waste streams to prevent potential incompatible reactions. Do not mix with strong oxidizing or reducing agents, or strong acids and alkalis.[1]

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure lid to prevent accidental spills.

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the waste was first added.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

4. Final Disposal:

  • The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols Cited

While this document focuses on disposal, the handling precautions are derived from standard laboratory safety protocols. The information regarding the non-hazardous nature for transport is based on the provided Material Safety Data Sheet.[1]

This compound Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals (Strong Acids/Bases, Oxidizers/Reducers) ppe->segregate container Select a Labeled, Leak-Proof Waste Container segregate->container collect Collect Solid & Liquid Waste container->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Licensed Hazardous Waste Disposal Service contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。